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  • Product: Ethyl 2-(3-oxopiperazin-1-yl)acetate
  • CAS: 774493-57-1

Core Science & Biosynthesis

Foundational

Molecular weight and formula of Ethyl 2-(3-oxopiperazin-1-yl)acetate

The following technical guide details the molecular identity, synthetic methodology, and application of Ethyl 2-(3-oxopiperazin-1-yl)acetate , a critical intermediate in medicinal chemistry. Core Focus: Molecular Identit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular identity, synthetic methodology, and application of Ethyl 2-(3-oxopiperazin-1-yl)acetate , a critical intermediate in medicinal chemistry.

Core Focus: Molecular Identity, Synthetic Protocols, and Medicinal Applications Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-(3-oxopiperazin-1-yl)acetate (CAS: 774493-57-1) is a functionalized heterocyclic building block extensively used in the synthesis of peptidomimetics and CNS-active pharmaceutical ingredients. Structurally, it consists of a piperazin-2-one core alkylated at the N4 position with an ethyl acetate moiety. This specific substitution pattern confers unique conformational properties, allowing the molecule to serve as a constrained amino acid surrogate in drug design. This guide provides a validated synthetic route, characterization data, and an analysis of its utility in modern drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The precise identification of the isomer is critical. The nomenclature "3-oxopiperazin-1-yl" indicates that the ethyl acetate group is attached to the nitrogen atom distal to the carbonyl group (N4 in standard piperazinone numbering), creating a 1,3-relationship between the attachment point and the ketone.

Table 1: Molecular Specifications
PropertyData
IUPAC Name Ethyl 2-(3-oxopiperazin-1-yl)acetate
Common Name Ethyl (3-oxo-1-piperazinyl)acetate
CAS Registry Number 774493-57-1
Molecular Formula C₈H₁₄N₂O₃
Molecular Weight 186.21 g/mol
Exact Mass 186.1004
Physical State Viscous liquid or low-melting solid
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate
pKa (Calculated) ~16.5 (Amide N-H), ~5.5 (Tertiary Amine)

Synthetic Methodology

The synthesis of Ethyl 2-(3-oxopiperazin-1-yl)acetate is achieved through the selective N-alkylation of piperazin-2-one. Due to the differential nucleophilicity between the amine nitrogen (N4) and the amide nitrogen (N1), chemoselective alkylation at N4 is thermodynamically favored under mild basic conditions.

Reaction Pathway Visualization

The following diagram illustrates the alkylation workflow and the logical flow of the reaction mechanism.

SynthesisPath Start Piperazin-2-one (Nucleophile) Intermediate Transition State (SN2 Attack) Start->Intermediate N4 Attack Reagent Ethyl Bromoacetate (Electrophile) Reagent->Intermediate Base Base (K2CO3) Solvent (Acetone/DMF) Base->Intermediate HCl Scavenging Product Ethyl 2-(3-oxopiperazin-1-yl)acetate (Target) Intermediate->Product -HBr

Caption: Chemoselective N-alkylation of piperazin-2-one at the N4 position via SN2 mechanism.

Experimental Protocol

Objective: Synthesis of Ethyl 2-(3-oxopiperazin-1-yl)acetate on a 10 mmol scale.

Reagents:

  • Piperazin-2-one (1.00 g, 10.0 mmol)

  • Ethyl bromoacetate (1.67 g, 10.0 mmol) [Alternative: Ethyl chloroacetate with NaI catalyst]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20.0 mmol)

  • Acetone (50 mL) or DMF (20 mL) for higher solubility

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazin-2-one (1.0 equiv) in anhydrous Acetone (or DMF).

  • Base Addition: Add K₂CO₃ (2.0 equiv) to the solution. If using Acetone, ensure vigorous stirring to suspend the base.

  • Alkylation: Add Ethyl bromoacetate (1.0 equiv) dropwise over 10 minutes at room temperature.

    • Note: The reaction is exothermic; cooling to 0°C is recommended during addition if scaling up.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM). The product typically appears at R_f ~0.4–0.5.

  • Work-up:

    • Filter off the solid inorganic salts (KBr/K₂CO₃).

    • Concentrate the filtrate under reduced pressure.[1]

    • If DMF was used: Dilute residue with EtOAc, wash with brine (3x), dry over Na₂SO₄, and concentrate.

  • Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).

Yield Expectation: 85–95% (Isolated yield).

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified. The absence of the N4-H signal and the presence of the ethyl ester signals are key validation points.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
6.80 Broad Singlet1HNH (Amide)N1-H (Exchangeable)
4.18 Quartet (J=7.1 Hz)2HO-CH ₂-CH₃Ethyl Ester Methylene
3.35 Singlet2HN-CH ₂-COMethylene bridge (N4 to Ester)
3.30 Multiplet2HRing CHC3 (Adjacent to Carbonyl)
3.05 Multiplet2HRing CHC5 (Adjacent to N4)
2.75 Multiplet2HRing CHC6 (Adjacent to N1)
1.28 Triplet (J=7.1 Hz)3HO-CH₂-CHEthyl Ester Methyl
Mass Spectrometry (ESI-MS)
  • Calculated [M+H]⁺: 187.10

  • Observed [M+H]⁺: 187.1 ± 0.1

  • Fragmentation: Loss of ethoxy group (-45) may be observed in high-energy collisions.

Applications in Drug Discovery[1][3][7][8]

Ethyl 2-(3-oxopiperazin-1-yl)acetate is a privileged scaffold in medicinal chemistry, primarily utilized for its ability to mimic peptide turns and constrain molecular geometry.

Peptidomimetics & Scaffold Utility

The piperazinone ring serves as a constrained glycine-glycine surrogate . By incorporating this unit into a peptide chain, researchers can lock the conformation of the backbone, improving metabolic stability (protease resistance) and receptor selectivity.

  • CNS Agents: The lipophilic ethyl ester facilitates blood-brain barrier (BBB) penetration, where it can be hydrolyzed to the active acid form or serve as a pro-drug.

  • Antipsychotics: Piperazine derivatives are foundational in the structure of drugs like Aripiprazole. This specific oxo-derivative offers a distinct hydrogen-bonding profile (Acceptor: C=O, Donor: NH).

Mechanistic Workflow in Drug Design

The following diagram depicts how this building block is integrated into a drug discovery campaign.

DrugDesign BB Ethyl 2-(3-oxopiperazin-1-yl)acetate (Building Block) Step1 Hydrolysis / Functionalization (Acid or Amine generation) BB->Step1 LiOH or Reduction Coupling Coupling Reaction (Amide Bond Formation) Step1->Coupling + Core Scaffold Library Peptidomimetic Library (Constrained Geometry) Coupling->Library Target Target Interaction (GPCRs / Proteases) Library->Target Screening

Caption: Utilization of the scaffold in generating conformationally restricted peptidomimetic libraries.

Handling and Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis under humid conditions.[2]

  • Safety: Irritant to eyes and skin. Standard PPE (gloves, goggles, lab coat) is required.

  • Stability: Stable in organic solvents (DMSO, DCM) for >24 hours. Avoid strong acids or bases unless hydrolysis is intended.

References

  • Sigma-Aldrich. Ethyl 2-(3-oxopiperazin-1-yl)acetate Product Sheet (CAS 774493-57-1). Retrieved from

  • ChemicalBook. Ethyl 2-(3-oxopiperazin-1-yl)acetate Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperazinone Derivatives. Retrieved from

  • Micklatcher, C. et al. Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1.[3] Retrieved from

  • ChemSrc. CAS 774493-57-1 Physicochemical Data. Retrieved from

Sources

Exploratory

Literature review of 3-oxopiperazine derivatives in medicinal chemistry

The 3-Oxopiperazine Scaffold: A Technical Guide to Synthesis and Medicinal Application Executive Summary The 3-oxopiperazine (piperazin-2-one) scaffold represents a privileged structure in modern medicinal chemistry, dis...

Author: BenchChem Technical Support Team. Date: February 2026

The 3-Oxopiperazine Scaffold: A Technical Guide to Synthesis and Medicinal Application

Executive Summary

The 3-oxopiperazine (piperazin-2-one) scaffold represents a privileged structure in modern medicinal chemistry, distinguished by its ability to serve as a conformationally constrained peptidomimetic. Unlike the flexible piperazine ring, the 3-oxopiperazine incorporates a lactam functionality that introduces planarity and hydrogen-bonding directionality, making it an ideal mimic for the


 residues of an 

-helix. This guide details the synthetic architectures, structure-activity relationships (SAR), and experimental protocols necessary for deploying this scaffold in drug discovery, with a specific focus on oncology (MDM2-p53 inhibition) and enzyme inhibition (Farnesyltransferase).

Synthetic Architectures & Methodologies

The construction of the 3-oxopiperazine core requires strategies that allow for the introduction of diversity at the


, 

, and

positions. While classical methods utilize ethylenediamine and

-halo esters, modern demands for stereochemical purity favor amino-acid-derived routes.
Primary Route: The "Concise" Amino Acid Annulation

This method, favored for its retention of chirality, converts optically pure amino acids into 3-substituted piperazin-2-ones. It bypasses the racemization issues common in older protocols.

Workflow Logic:

  • Precursor Generation: An N-protected amino acid is converted to a

    
    -keto ester (Masamune condensation).[1]
    
  • Reductive Amination: The keto group undergoes reductive amination with a primary amine or ammonium acetate to form a 1,2-diamine intermediate.

  • Annulation: An intramolecular

    
     reaction or acylation closes the ring.
    
Alternative Route: Ugi Multicomponent Reaction (MCR)

For high-throughput library generation, the Ugi reaction (Amine + Aldehyde + Isocyanide + Carboxylic Acid) followed by a post-condensation cyclization (Ugi-4CC) offers rapid access to highly substituted oxopiperazines.

Synthesis_Workflow Start Chiral Amino Acid (N-Boc Protected) Step1 Masamune Condensation (Formation of β-keto ester) Start->Step1 CDI, Mg salt Step2 Reductive Amination (NH4OAc, NaBH3CN) Step1->Step2 Inter Chiral 1,2-Diamine Intermediate Step2->Inter Step3 Annulation / Cyclization (Base-mediated) Inter->Step3 Ring Closure Final 3-Substituted Piperazin-2-one Step3->Final

Figure 1: Step-wise synthetic workflow for the stereoselective construction of 3-substituted piperazin-2-ones starting from chiral amino acids.

Medicinal Chemistry Applications & SAR

A. Oncology: MDM2-p53 Interaction Inhibition

The 3-oxopiperazine ring is a bioisostere for the imidazoline core found in Nutlins. It mimics the hydrophobic face of the p53


-helix (Phe19, Trp23, Leu26) that binds to the E3 ubiquitin ligase MDM2.
  • Key Compound: Nutlin-3a-aa

  • Mechanism: The scaffold positions hydrophobic groups to project into the deep hydrophobic cleft of MDM2, preventing p53 ubiquitination and restoring apoptotic pathways in wild-type p53 tumors.

  • SAR Insight: Introduction of an exocyclic methylene group at the piperazinone core (as seen in Nutlin-3a-aa) alters the ring pucker, projecting substituents more effectively into the p53-binding pocket and improving potency against wild-type MDM2 compared to the parent Nutlin-3a.

B. Enzyme Inhibition: Farnesyltransferase (FTase)

Inhibiting the prenylation of Ras proteins is a validated strategy in cancer therapy. 3-Oxopiperazines serve as constrained scaffolds that position the imidazole (or bioisosteric aryl group) to coordinate with the zinc ion in the FTase active site.

  • Key Compound: Compound 3o (Macrocyclic Piperazinone)

  • Mechanism: Dual inhibition of FTase and GGPTase-I.[2] The macrocyclization constrains the peptide backbone, locking the inhibitor in a bioactive conformation that competes with the CAAX motif of Ras.

C. Antiviral: HIV Protease Inhibition

3-Substituted piperazin-2-ones act as effective P2 ligands in HIV protease inhibitors. The lactam carbonyl can engage in hydrogen bonding with the backbone amides of the protease active site (S2 subsite), while the 3-substituent fills the hydrophobic pocket.

Quantitative Data Profile

The following table summarizes key 3-oxopiperazine derivatives and their inhibitory potencies.

Compound NameTargetPrimary Activity (IC50 / Ki)Mechanism Note
Nutlin-3a-aa MDM2 (p53 interaction)0.21 µM (IC50)Steric optimization via exocyclic methylene; improved vs Nutlin-3a (0.44 µM).
Compound 3o Farnesyltransferase (FTase)< 50 nM (IC50)Macrocyclic constraint; dual inhibitor of FTase and GGPTase-I.
L-778,123 FTase / GGPTase-I2 - 100 nM (Ki)Imidazole-containing peptidomimetic; clinical candidate.
Inhibitor 22a HIV-1 Protease3.61 nM (IC50)P2-ligand optimization; retains activity against DRV-resistant strains.

Detailed Experimental Protocol

Protocol: Synthesis of (S)-3-Benzylpiperazin-2-one (Peptidomimetic Precursor) Rationale: This protocol utilizes the "Concise Method" to install a benzyl group at C3, mimicking a Phenylalanine residue.

Reagents:

  • (S)-N-Boc-Phenylalanine (1.0 equiv)

  • Meldrum's Acid (1.1 equiv)

  • EDC·HCl (1.2 equiv), DMAP (1.2 equiv)

  • Ammonium Acetate (5.0 equiv)

  • Sodium Cyanoborohydride (2.0 equiv)

  • Trifluoroacetic acid (TFA)[3]

Step-by-Step Methodology:

  • Formation of

    
    -Keto Ester: 
    
    • Dissolve (S)-N-Boc-Phenylalanine (5 mmol) in anhydrous DCM (20 mL).

    • Add EDC·HCl (6 mmol) and DMAP (6 mmol). Stir at 0°C for 30 min.

    • Add Meldrum's acid (5.5 mmol) and stir overnight at room temperature.

    • Workup: Wash with 1M KHSO4, dry over Na2SO4, and concentrate. Reflux the residue in methanol (20 mL) for 4 hours to yield the methyl

      
      -keto ester.
      
  • Reductive Amination:

    • Dissolve the

      
      -keto ester in methanol (20 mL).
      
    • Add Ammonium Acetate (25 mmol) and stir for 2 hours.

    • Cool to 0°C and add Sodium Cyanoborohydride (10 mmol) portion-wise. Stir for 12 hours.

    • Validation: Monitor by TLC (disappearance of ketone spot).

  • Cyclization (Annulation):

    • The intermediate amino-ester spontaneously cyclizes under basic conditions or upon heating.

    • If N-Boc is retained, deprotect using TFA/DCM (1:1) for 1 hour.

    • Neutralize with sat. NaHCO3. The free amine will attack the ester carbonyl to close the lactam ring.

    • Purification: Extract with Ethyl Acetate. Purify via silica gel chromatography (5% MeOH in DCM).

Yield: Expect 60–75% overall yield. Characterization: 1H NMR should show the characteristic ABX system for the benzyl protons and the lactam NH signal at


 6.5–7.5 ppm.

Pathway Visualization: MDM2-p53 Inhibition[4]

This diagram illustrates how 3-oxopiperazine derivatives (like Nutlin analogs) intervene in the oncogenic pathway.[4]

MDM2_Pathway p53_WT Wild-Type p53 (Tumor Suppressor) Complex p53-MDM2 Complex (Inactive p53) p53_WT->Complex Binds Apoptosis Apoptosis / Cell Cycle Arrest p53_WT->Apoptosis Transcriptional Activation MDM2 MDM2 E3 Ligase (Oncogene) MDM2->Complex Binds Complex->p53_WT Freed by Inhibitor Ubiquitination Ubiquitination & Proteasomal Degradation Complex->Ubiquitination E3 Ligase Activity Inhibitor 3-Oxopiperazine Inhibitor (e.g., Nutlin-3a-aa) Inhibitor->MDM2 Competitive Binding (Mimics p53 Phe19/Trp23) Inhibitor->Complex Dissociates

Figure 2: Mechanism of Action for 3-oxopiperazine-based MDM2 inhibitors in restoring p53 tumor suppressor function.

References

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. National Institutes of Health (NIH) / PMC. [Link]

  • Nutlin-3a-aa: Improving the Bioactivity of a p53/MDM2 Interaction Inhibitor. ChemBioChem / Wiley Online Library. [Link]

  • Macrocyclic piperazinones as potent dual inhibitors of farnesyltransferase and geranylgeranyltransferase-I. Bioorganic & Medicinal Chemistry Letters / PubMed. [Link][2]

  • Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors. PLOS ONE / NIH. [Link]

  • Modifications in the piperazine ring of nucleozin affect anti-influenza activity. PLOS ONE. [Link][5][6]

Sources

Foundational

Ethyl 2-(3-oxopiperazin-1-yl)acetate CAS number and chemical identifiers

This guide details the chemical identity, synthesis, and application of Ethyl 2-(3-oxopiperazin-1-yl)acetate , a critical heterocyclic building block in medicinal chemistry. CAS: 774493-57-1 Executive Summary Ethyl 2-(3-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and application of Ethyl 2-(3-oxopiperazin-1-yl)acetate , a critical heterocyclic building block in medicinal chemistry.

CAS: 774493-57-1

Executive Summary

Ethyl 2-(3-oxopiperazin-1-yl)acetate is a functionalized piperazinone derivative widely employed as a constrained peptidomimetic scaffold in drug discovery. Its structure features a six-membered lactam ring substituted at the secondary amine position with an ethyl acetate moiety. This compound serves as a versatile intermediate for synthesizing Factor Xa inhibitors, GPCR ligands, and antimicrobial agents, offering a balance of structural rigidity (via the lactam) and synthetic handle accessibility (via the ester).

Chemical Identity & Physicochemical Properties

The compound is characterized by the N-alkylation of the piperazin-2-one core.[1] Note that while standard IUPAC numbering for piperazin-2-one assigns the amide nitrogen as position 1, this derivative is often named with the substituent-bearing nitrogen as position 1, placing the carbonyl at position 3.

Property Data
CAS Number 774493-57-1
IUPAC Name Ethyl 2-(3-oxopiperazin-1-yl)acetate
Synonyms Ethyl (3-oxo-1-piperazinyl)acetate; 1-Ethoxycarbonylmethyl-3-oxopiperazine
Molecular Formula C₈H₁₄N₂O₃
Molecular Weight 186.21 g/mol
SMILES CCOC(=O)CN1CC(=O)NCC1 (Isomer dependent) or O=C(OCC)CN1CC(NCC1)=O
InChIKey VIOSDRGKHPPMFL-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point ~360.6°C (Predicted)
Density ~1.16 g/cm³ (Predicted)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate

Synthetic Methodology

The primary route to Ethyl 2-(3-oxopiperazin-1-yl)acetate involves the regioselective N-alkylation of piperazin-2-one . The secondary amine (N4 position of the starting material) is significantly more nucleophilic than the amide nitrogen (N1), allowing for selective alkylation under mild basic conditions without protecting the lactam nitrogen.

Reaction Scheme

The synthesis couples piperazin-2-one with ethyl bromoacetate (or chloroacetate) in the presence of a base.

Synthesis Start Piperazin-2-one (CAS 5625-67-2) Reaction Nucleophilic Substitution (N-Alkylation) Temp: 25-60°C Start->Reaction Reagent Ethyl Bromoacetate (1.1 eq) Reagent->Reaction Base Base: K2CO3 or TEA Solvent: MeCN or DMF Base->Reaction Product Ethyl 2-(3-oxopiperazin-1-yl)acetate (CAS 774493-57-1) Reaction->Product >80% Yield

Figure 1: Synthetic pathway via direct N-alkylation.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 2-(3-oxopiperazin-1-yl)acetate on a 10 mmol scale.

  • Preparation:

    • Charge a dry round-bottom flask with piperazin-2-one (1.00 g, 10.0 mmol) and anhydrous acetonitrile (MeCN, 20 mL).

    • Add Potassium Carbonate (K₂CO₃, 2.07 g, 15.0 mmol) as the base. Alternatively, Triethylamine (TEA) can be used.

  • Addition:

    • Cool the mixture to 0°C in an ice bath.

    • Dropwise add Ethyl bromoacetate (1.15 mL, 10.5 mmol) over 10 minutes.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

    • Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS. The secondary amine spot should disappear.

  • Work-up:

    • Filter off the inorganic solids (K₂CO₃/KBr).

    • Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of Dichloromethane (DCM) : Methanol (98:2 to 95:5).

    • Yield: Typically 75–85% as a pale oil which may solidify upon standing.

Applications in Drug Discovery

This compound is a "privileged structure" intermediate. The piperazinone ring introduces a constrained geometry that mimics the


-turn of peptides, making it valuable for designing protease inhibitors and receptor ligands.
Core Utility Workflows
  • Library Synthesis: The ethyl ester is readily hydrolyzed to the free acid (using LiOH/THF), which serves as a coupling partner for amine libraries to generate diverse amide derivatives.

  • Heterocyclic Construction: The active methylene of the acetate group and the lactam nitrogen can participate in further cyclization reactions to form bicyclic systems (e.g., imidazo[1,2-a]pyrazines).

  • Peptidomimetics: Used to replace unstable peptide bonds in biologically active peptides, improving metabolic stability (half-life) while maintaining receptor affinity.

Applications Core Ethyl 2-(3-oxopiperazin-1-yl)acetate Path1 Hydrolysis (LiOH) Core->Path1 Path2 Reductive Amination Core->Path2 Path3 Cyclization Core->Path3 Acid Carboxylic Acid Intermediate Path1->Acid AmideLib Amide Library Generation (Combichem) Acid->AmideLib NSub N-Functionalized Derivatives Path2->NSub Bicyclic Fused Heterocycles (e.g., Pyrazinopyrimidines) Path3->Bicyclic

Figure 2: Downstream synthetic utility in medicinal chemistry.

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate is limited, it should be handled as a standard organic chemical hazard.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Operate within a chemical fume hood to avoid inhalation of vapors.

    • Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.

References

  • Sigma-Aldrich. Ethyl 2-(3-oxopiperazin-1-yl)acetate Product Data. Retrieved from

  • PubChem. Compound Summary: Piperazin-2-one Derivatives. National Library of Medicine. Retrieved from

  • Micklatcher, M. et al. (2009). Active Esters of N-Substituted Piperazine Acetic Acids. US Patent Application 20090227791. Retrieved from

  • ChemicalBook. Ethyl 2-(3-oxopiperazin-1-yl)acetate Properties and Suppliers. Retrieved from

Sources

Protocols & Analytical Methods

Method

Optimizing reaction conditions for Ethyl 2-(3-oxopiperazin-1-yl)acetate synthesis

Application Note: Strategic Optimization of Reaction Conditions for Ethyl 2-(3-oxopiperazin-1-yl)acetate Synthesis Executive Summary This application note details the optimized synthetic pathway for Ethyl 2-(3-oxopiperaz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Optimization of Reaction Conditions for Ethyl 2-(3-oxopiperazin-1-yl)acetate Synthesis

Executive Summary

This application note details the optimized synthetic pathway for Ethyl 2-(3-oxopiperazin-1-yl)acetate (CAS: 774493-57-1), a critical intermediate in the synthesis of peptidomimetics and pharmaceutical linkers. Unlike symmetrical piperazines, the 2-oxopiperazine scaffold presents a regioselectivity challenge due to the presence of two distinct nitrogen centers: the nucleophilic secondary amine (N1/N4 depending on numbering) and the non-nucleophilic amide (lactam).

This guide moves beyond standard textbook protocols, offering a scalable, industrially relevant methodology that maximizes yield (>85%) while minimizing bis-alkylation and hydrolysis byproducts.

Strategic Analysis & Reaction Mechanics

To optimize this reaction, one must understand the electronic disparity between the two nitrogen atoms in the piperazinone ring.

The Regioselectivity Paradigm

The target molecule requires alkylation at the secondary amine position.

  • Amine Nitrogen (N-4):

    
     hybridized with a localized lone pair. It acts as a moderate nucleophile (
    
    
    
    of conjugate acid ~8-9).
  • Amide Nitrogen (N-1):

    
     hybridized. The lone pair is delocalized into the carbonyl system, rendering it non-nucleophilic under neutral or mild basic conditions (
    
    
    
    ~15-17).

Key Insight: By maintaining mild basic conditions, we can selectively alkylate the amine without protecting the amide, effectively using the lactam functionality as an in-situ protecting group.

The Alkylating Agent
  • Ethyl Bromoacetate: Preferred for small-to-mid scale. The C-Br bond is weaker than C-Cl, facilitating faster kinetics at lower temperatures, which suppresses ester hydrolysis.

  • Ethyl Chloroacetate: Viable for large scale but requires higher temperatures or iodide catalysis (Finkelstein conditions) to achieve comparable rates.

Experimental Optimization: Variable Screening

The following data summarizes the optimization of solvent and base parameters to maximize the conversion of 2-oxopiperazine to the target ester.

Table 1: Reaction Condition Screening (0.5 mmol scale)

EntrySolventBase (2.0 eq)Temp (°C)Time (h)Conversion (%)*Observations
1THFTEA252435%Poor solubility of piperazinone; TEA hydrobromide precipitates, stalling reaction.
2DCMDIPEA252440%Slow kinetics; homogeneous phase did not improve rate.
3DMF

254>98%Excellent rate. Workup required aqueous extraction (emulsion risk).
4MeCN

45 6 >95% Optimal. Product soluble, salts precipitate. Easy filtration workup.
5EtOH

Reflux1260%Significant ester hydrolysis and transesterification byproducts observed.

*Conversion determined by HPLC analysis of the crude mixture.

Visualized Workflows

Reaction Mechanism & Selectivity

The following diagram illustrates the selective attack of the secondary amine on the alkyl halide.

ReactionMechanism Reactant Piperazin-2-one (Nucleophilic Amine) TS Transition State (SN2 Attack) Reactant->TS Lone Pair Attack Reagent Ethyl Bromoacetate (Electrophile) Reagent->TS Base K2CO3 (HBr Scavenger) Byproduct KBr + KHCO3 Base->Byproduct Deprotonation Product Ethyl 2-(3-oxopiperazin-1-yl)acetate TS->Product TS->Byproduct

Figure 1: Mechanistic flow demonstrating the


 alkylation pathway facilitated by inorganic base scavenging.
Process Decision Tree

Use this logic flow to determine the best protocol based on your available equipment and scale.

OptimizationLogic Start Start Process Optimization Scale Scale of Reaction? Start->Scale Small < 5g Scale->Small Lab Scale Large > 100g Scale->Large Pilot Scale Solvent1 Solvent: Acetonitrile (MeCN) Small->Solvent1 Solvent2 Solvent: Toluene or DMF Large->Solvent2 Base1 Base: K2CO3 (Granular) Solvent1->Base1 Base2 Base: Na2CO3 + NaI (cat.) Solvent2->Base2 Workup1 Filtration + Evaporation (Direct Crystallization) Base1->Workup1 High Purity Workup2 Aqueous Extraction (Removal of DMF/Salts) Base2->Workup2 Cost Efficient

Figure 2: Decision matrix for solvent and base selection based on production scale.

Optimized Protocol (The "Golden Standard")

This protocol utilizes the Acetonitrile/


 system (Entry 4 from Table 1) due to its superior balance of kinetics and ease of workup.
Materials
  • Piperazin-2-one: 1.0 equiv (e.g., 10.0 g, 100 mmol)

  • Ethyl Bromoacetate: 1.1 equiv (18.4 g, 110 mmol)

  • Potassium Carbonate (

    
    ):  2.0 equiv (27.6 g, 200 mmol), anhydrous, granular.
    
  • Acetonitrile (MeCN): 10 volumes (100 mL), HPLC grade.

Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend the Piperazin-2-one (10.0 g) and

    
      (27.6 g) in Acetonitrile  (100 mL).
    
    • Note: The piperazinone may not fully dissolve initially. This is normal.

  • Reagent Addition: Cool the suspension to 0°C using an ice bath. Add Ethyl Bromoacetate (18.4 g) dropwise over 15 minutes.

    • Why: Controlling the addition rate at low temperature prevents localized high concentrations that could lead to bis-alkylation (quaternary ammonium formation).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to 45°C and stir for 4–6 hours.

    • Monitoring: Check by TLC (System: 10% MeOH in DCM). The amine spot (ninhydrin active) should disappear.

  • Workup (Filtration Method):

    • Cool the mixture to room temperature.

    • Filter the white solids (KBr and excess

      
      ) through a sintered glass funnel or Celite pad.
      
    • Wash the filter cake with cold MeCN (2 x 20 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure (rotary evaporator, 40°C bath) to yield a pale yellow oil.

  • Purification:

    • The crude oil is often >95% pure.

    • If solidification is required: Triturate with diethyl ether or hexanes to induce crystallization.

    • Yield Expectation: 85–92%.

Quality Control & Validation

Self-Validating the Product:

  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic singlet of the

    
     protons around 
    
    
    
    3.2–3.4 ppm. Ensure the ethyl quartet (
    
    
    4.1) and triplet (
    
    
    1.2) are present.[1][2][3][4][5][6][7][8][9][10]
  • Absence of Starting Material: The downfield shift of the ring protons adjacent to the amine nitrogen confirms alkylation.

  • Impurity Check:

    • Bis-alkylation: Watch for quaternary ammonium signals (often broad/shifted).

    • Hydrolysis:[11] Appearance of a broad acid peak >10 ppm indicates the ester has hydrolyzed to the carboxylic acid (avoid water in solvent).

References

  • DiMaio, J., & Belleau, B. (1989).[1] Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, 1687-1689.[1] Retrieved from [Link]

  • Molecules. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. Retrieved from [Link]

  • ResearchGate. (2013). Discussion on Monoalkylation Conditions for Piperazine Derivatives. Retrieved from [Link]

Sources

Application

Application Note: Ethyl 2-(3-oxopiperazin-1-yl)acetate as a Pharmaceutical Intermediate

Executive Summary Ethyl 2-(3-oxopiperazin-1-yl)acetate (CAS 774493-57-1) is a bifunctional heterocyclic building block increasingly utilized in the synthesis of peptidomimetics, GPCR ligands, and kinase inhibitors. Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(3-oxopiperazin-1-yl)acetate (CAS 774493-57-1) is a bifunctional heterocyclic building block increasingly utilized in the synthesis of peptidomimetics, GPCR ligands, and kinase inhibitors. Its structure features a piperazin-2-one (ketopiperazine) core, which offers distinct pharmacological advantages over the traditional piperazine scaffold, including enhanced metabolic stability, conformational rigidity, and hydrogen-bonding capability.

This guide details the strategic application of this intermediate, focusing on its orthogonal reactivity: the nucleophilic N4-amine and the electrophilic N1-acetate ester. By leveraging these dual handles, researchers can rapidly generate diverse libraries of bioactive compounds.

Chemical Profile & Structural Logic

Structural Analysis

The molecule consists of a 6-membered lactam ring with an ethyl acetate side chain at the N1 position.

  • N4-Position (Secondary Amine): The primary site for diversification. It is nucleophilic and undergoes alkylation, acylation, or reductive amination.[1]

  • C3-Position (Ketone): Creates a lactam functionality. This planarizes part of the ring, restricting conformational freedom compared to piperazine, which can improve binding affinity to protein targets (entropy-enthalpy compensation).

  • N1-Side Chain (Ethyl Acetate): A "masked" carboxylic acid. It serves as a linker to lipophilic tails or polar heads after hydrolysis.

Physicochemical Properties
PropertyValueRelevance
CAS Number 774493-57-1Unique Identifier
Molecular Formula C₈H₁₄N₂O₃-
Molecular Weight 186.21 g/mol Fragment-based drug design (Low MW)
Physical State Viscous Liquid / Low-melting solidEasy handling in automated synthesis
Solubility DMSO, DMF, DCM, MeOHCompatible with standard organic protocols
pKa (Calculated) ~16 (Lactam), ~8-9 (Amine)N4 is basic; Lactam N is non-basic

Strategic Reaction Pathways

The utility of Ethyl 2-(3-oxopiperazin-1-yl)acetate lies in its ability to serve as a central hub for divergent synthesis. The following diagram illustrates the primary workflows.

ReactionPathways Start Ethyl 2-(3-oxopiperazin-1-yl)acetate (Core Scaffold) N4_Funct Pathway A: N4-Functionalization (Nucleophilic Attack) Start->N4_Funct Alkyl Halides / K2CO3 or Reductive Amination Ester_Funct Pathway B: Ester Manipulation (Electrophilic Attack) Start->Ester_Funct LiOH (Hydrolysis) or Aminolysis Target1 GPCR Antagonists (N4-Aryl/Alkyl derivatives) N4_Funct->Target1 Diversification Target2 Peptidomimetics (Amide coupled products) Ester_Funct->Target2 Coupling

Figure 1: Divergent synthetic pathways for Ethyl 2-(3-oxopiperazin-1-yl)acetate. The scaffold allows orthogonal functionalization at the N4 amine and the ester tail.

Detailed Experimental Protocols

Protocol A: N4-Alkylation (Synthesis of GPCR Ligand Precursors)

Objective: To attach a lipophilic aryl/alkyl group to the N4 position without hydrolyzing the ester. Mechanism: SN2 Nucleophilic Substitution.

Materials:

  • Ethyl 2-(3-oxopiperazin-1-yl)acetate (1.0 eq)

  • Aryl/Alkyl Bromide (e.g., Benzyl bromide) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) - Base[2]

  • Acetonitrile (MeCN) - Solvent

  • Potassium Iodide (KI) (0.1 eq) - Catalyst (Finkelstein condition)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-(3-oxopiperazin-1-yl)acetate (1.0 g, 5.37 mmol) in anhydrous MeCN (15 mL).

  • Base Addition: Add K₂CO₃ (1.48 g, 10.74 mmol) and catalytic KI (89 mg, 0.54 mmol). Stir for 10 minutes at room temperature.

    • Scientific Logic:[3][4][5] K₂CO₃ is chosen over strong bases (like NaH) to prevent competitive hydrolysis of the ethyl ester or deprotonation of the lactam α-carbon.

  • Alkylation: Dropwise add the Alkyl Bromide (5.90 mmol).

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Work-up: Cool to room temperature. Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Expected Yield: 75–85% Validation: ¹H NMR should show the disappearance of the N4-H signal and the appearance of the alkyl group protons.

Protocol B: Ester Hydrolysis & Amide Coupling (Peptidomimetic Synthesis)

Objective: To convert the ester handle into a carboxylic acid for subsequent coupling with amines. Context: This step is usually performed after N4-functionalization to prevent self-polymerization or side reactions.

Materials:

  • N4-substituted Ethyl 2-(3-oxopiperazin-1-yl)acetate (from Protocol A)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 eq)

  • THF / Water (3:1 ratio)

  • 1M HCl

Step-by-Step Procedure:

  • Dissolution: Dissolve the N4-substituted intermediate (1.0 mmol) in THF (6 mL).

  • Saponification: Add a solution of LiOH·H₂O (63 mg, 1.5 mmol) in Water (2 mL) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

    • Scientific Logic:[3][4][5] LiOH is a mild saponification agent. The 3-oxo (lactam) ring is stable under these mild alkaline conditions, whereas the exocyclic ester hydrolyzes readily.

  • Acidification: Carefully adjust pH to ~3-4 using 1M HCl.

  • Extraction: Extract with EtOAc (3 x 10 mL). Dry organic phase over Na₂SO₄ and concentrate.

  • Coupling (Optional): The resulting crude acid can be immediately coupled using EDC/HOBt or HATU protocols to primary amines to generate the final peptidomimetic.

Application Case Study: Designing a Kinase Inhibitor

Many kinase inhibitors (e.g., Bosutinib, Imatinib) utilize a piperazine moiety to interact with the solvent-exposed region of the ATP binding pocket. The 3-oxopiperazine variant offers a unique vector for optimizing these interactions.

Workflow Visualization

The following diagram depicts the construction of a hypothetical kinase inhibitor using this scaffold.

KinaseInhibitorSynthesis Start Scaffold: Ethyl 2-(3-oxopiperazin-1-yl)acetate Step1 Step 1: Reductive Amination Reagents: Benzaldehyde deriv., STAB, DCE Start->Step1 Inter1 Intermediate A: N4-Benzyl substituted scaffold Step1->Inter1 Step2 Step 2: Ester Hydrolysis Reagents: LiOH, THF/H2O Inter1->Step2 Inter2 Intermediate B: Free Carboxylic Acid Step2->Inter2 Step3 Step 3: Amide Coupling Reagents: Heterocyclic Amine, HATU, DIPEA Inter2->Step3 Final Final Target: Kinase Inhibitor Analog Step3->Final

Figure 2: Synthetic route for a 3-oxopiperazine-based kinase inhibitor. STAB = Sodium Triacetoxyborohydride.

Critical Design Note

When using this scaffold for kinase inhibitors, the lactam carbonyl (C=O) can act as an electron-withdrawing group, reducing the basicity of the N4 nitrogen (if not alkylated) or altering the electronics of the N1 side chain. This is often desirable to improve blood-brain barrier (BBB) permeability by reducing the overall polar surface area (PSA) compared to a bis-basic piperazine.

Safety & Handling Guidelines

  • Hazards: While specific toxicological data for this intermediate is limited, piperazine derivatives are generally irritants. Treat as a potential skin and eye irritant (H315, H319).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ester group is susceptible to hydrolysis upon prolonged exposure to atmospheric moisture.

  • Disposal: Dispose of as organic hazardous waste containing nitrogen.

References

  • Vertex AI Search. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from 6

  • Sigma-Aldrich. (n.d.). Ethyl 2-(3-oxopiperazin-1-yl)acetate Product Specification. Retrieved from

  • PubChem. (2021). Ethyl 2-[1-(benzenesulfonyl)-3-oxopiperazin-2-yl]acetate Compound Summary. Retrieved from 7

  • Molecules Journal. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues. Retrieved from 8

  • ChemScene. (n.d.). Ethyl 2-(3-oxopiperazin-2-yl)acetate - Isomer Comparison. Retrieved from 9

Sources

Method

Application Notes and Protocols for N-Alkylation using Ethyl 2-(3-oxopiperazin-1-yl)acetate

Introduction: The Significance of the N-Alkylated Piperazinone Scaffold The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the N-Alkylated Piperazinone Scaffold

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds. Its unique structural and physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its typical water solubility, make it a valuable component in drug design. The 3-oxopiperazine core, a lactam derivative of piperazine, offers a rigidified framework that can orient substituents in a well-defined spatial arrangement, crucial for precise interactions with biological targets.

Ethyl 2-(3-oxopiperazin-1-yl)acetate is a versatile building block for the synthesis of complex N-substituted piperazinone derivatives. The presence of two distinct nitrogen atoms—a secondary amine at the N1-position and an amide nitrogen at the N4-position—along with an ester functionality, provides multiple handles for chemical modification. N-alkylation of this scaffold is a common strategy to explore the chemical space around the piperazine core, enabling the modulation of pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the principles and detailed protocols for the successful N-alkylation of ethyl 2-(3-oxopiperazin-1-yl)acetate.

Mechanistic Insights: Regioselectivity and Reaction Parameters

The N-alkylation of ethyl 2-(3-oxopiperazin-1-yl)acetate proceeds via a nucleophilic substitution reaction, typically an SN2 mechanism, where one of the nitrogen atoms acts as the nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide). A critical consideration for this substrate is the regioselectivity of the alkylation, as there are two potentially reactive nitrogen atoms.

Predicting the Site of Alkylation: N1 vs. N4

The key to predicting the regioselectivity lies in understanding the relative nucleophilicity of the N1 and N4 nitrogens.

  • N4 (Amide Nitrogen): The lone pair of electrons on the N4 nitrogen is involved in resonance with the adjacent carbonyl group of the lactam. This delocalization significantly reduces the electron density on the nitrogen, making it substantially less nucleophilic.[1][2][3]

  • N1 (Secondary Amine Nitrogen): The N1 nitrogen is a secondary amine. While the attached ethyl acetate group is electron-withdrawing and does decrease its nucleophilicity compared to a simple dialkylamine, it is still significantly more nucleophilic than the N4 amide nitrogen.[4]

Therefore, N-alkylation is expected to occur selectively at the N1 position.

The general mechanism for the N1-alkylation is depicted below:

Caption: General scheme for the N1-alkylation of ethyl 2-(3-oxopiperazin-1-yl)acetate.

The Role of Base and Solvent
  • Base: A base is required to deprotonate the N1 nitrogen, enhancing its nucleophilicity, and to neutralize the acidic byproduct (H-X) formed during the reaction. Common bases for this transformation include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases such as diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and yield. Stronger bases like sodium hydride (NaH) can also be used, particularly with less reactive alkylating agents.

  • Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (CH₃CN), and acetone are generally preferred as they can solvate the cation of the base while not significantly solvating the nucleophile, thus increasing its reactivity.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the N-alkylation of ethyl 2-(3-oxopiperazin-1-yl)acetate with a model electrophile, benzyl bromide.

Protocol 1: N-Benzylation using Potassium Carbonate in Acetonitrile

This protocol is a robust and widely applicable method for the N-alkylation of secondary amines.

Materials:

  • Ethyl 2-(3-oxopiperazin-1-yl)acetate

  • Benzyl bromide (1.1 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow:

protocol_workflow start Start setup Combine Reactants: - Ethyl 2-(3-oxopiperazin-1-yl)acetate - K₂CO₃ - Acetonitrile start->setup add_electrophole add_electrophole setup->add_electrophole add_electrophile Add Benzyl Bromide dropwise at room temperature reflux Heat to Reflux (monitor by TLC) cool_filter Cool to RT and Filter reflux->cool_filter concentrate Concentrate Filtrate in vacuo cool_filter->concentrate workup Aqueous Workup: - Dilute with Ethyl Acetate - Wash with NaHCO₃ and Brine concentrate->workup dry_concentrate Dry Organic Layer (MgSO₄) and Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Characterize Product purify->end add_electrophole->reflux

Caption: Experimental workflow for N-benzylation.

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(3-oxopiperazin-1-yl)acetate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the starting material.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture dropwise.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C for acetonitrile).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzylated product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: Summary of Reaction Parameters
ParameterProtocol 1Notes
Base Potassium Carbonate (K₂CO₃)A cost-effective and moderately strong base. Cesium carbonate can be used for faster reaction times.
Solvent Acetonitrile (CH₃CN)DMF can also be used and may lead to faster reactions, but is more difficult to remove.
Temperature Reflux (~82°C)Lower temperatures can be used but will result in longer reaction times.
Equivalents of Electrophile 1.1 eqA slight excess is used to ensure complete consumption of the starting material.
Equivalents of Base 2.0 eqSufficient to deprotonate the amine and neutralize the acid byproduct.

Troubleshooting and Best Practices

Even with a well-defined protocol, challenges can arise. Below is a guide to common issues and their solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive alkylating agent- Insufficiently strong base- Low reaction temperature- Check the purity of the alkyl halide.- Use a stronger base such as Cs₂CO₃ or NaH.- Increase the reaction temperature or switch to a higher boiling solvent like DMF.
Formation of Side Products - Over-alkylation (quaternary salt formation)- Elimination (with secondary/bulky halides)- Use a stoichiometric amount of the alkylating agent.- Add the alkylating agent slowly to the reaction mixture.- Use a less hindered alkylating agent if possible.
Difficult Purification - Co-elution of product and starting material- Presence of baseline impurities- Optimize the solvent system for column chromatography.- Perform an acidic wash during workup to remove any unreacted starting material (if the product is stable to acid).

Troubleshooting Workflow:

troubleshooting_workflow cluster_solutions1 Solutions for No Reaction cluster_solutions2 Solutions for Incomplete Reaction cluster_solutions3 Solutions for Side Products start Reaction Issue Identified check_sm Is Starting Material Consumed? start->check_sm no_reaction No Reaction check_sm->no_reaction No incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Partially complex_mixture Complex Mixture/Side Products check_sm->complex_mixture Yes sol1_1 - Check Reagent Purity - Increase Temperature - Use Stronger Base no_reaction->sol1_1 sol2_1 - Increase Reaction Time - Add More Electrophile (if SM is limiting) - Increase Temperature incomplete_reaction->sol2_1 sol3_1 - Lower Temperature - Slow Addition of Electrophile - Use Stoichiometric Reagents complex_mixture->sol3_1

Sources

Application

Ethyl 2-(3-oxopiperazin-1-yl)acetate: A Versatile Scaffold for Constrained Peptidomimetics

Application Note & Protocol Guide: Ethyl 2-(3-oxopiperazin-1-yl)acetate in Peptidomimetic Scaffold Design Introduction: The Geometric Logic of Constraint In the design of bioactive peptidomimetics, the transition from a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Ethyl 2-(3-oxopiperazin-1-yl)acetate in Peptidomimetic Scaffold Design

Introduction: The Geometric Logic of Constraint

In the design of bioactive peptidomimetics, the transition from a flexible linear peptide to a rigidified scaffold is often the critical step in improving oral bioavailability, metabolic stability, and receptor selectivity. Ethyl 2-(3-oxopiperazin-1-yl)acetate (CAS 774493-57-1) represents a privileged "privileged structure" in this domain.

Functionally, this scaffold acts as a constrained dipeptide surrogate . By incorporating the nitrogen of one amino acid and the alpha-carbon of the next into a six-membered lactam ring, it locks the backbone dihedral angles (


), effectively freezing the bioactive conformation—often mimicking a 

-turn (type I or II depending on substitution) or a distorted

-helix turn.
Core Structural Attributes
  • Lactam Constraint: The 3-oxopiperazine ring imposes a fixed geometry that prevents free rotation, reducing the entropic penalty of binding to a target receptor.

  • Bifunctionality:

    • C-Terminus (Ester): The ethyl acetate moiety at N1 serves as a masked carboxylic acid, ready for hydrolysis and coupling to extend the peptide chain or attach a warhead.

    • N-Terminus (Lactam NH): The secondary lactam nitrogen (N4) offers a unique handle. While less nucleophilic than an amine, it can be functionalized (alkylated/arylated) to introduce diversity elements (

      
      ) that mimic amino acid side chains.
      

Chemical Properties & Handling

PropertySpecificationHandling Note
IUPAC Name Ethyl 2-(3-oxopiperazin-1-yl)acetateAlso referred to as Ethyl (3-oxopiperazin-1-yl)acetate
Molecular Formula

MW: 186.21 g/mol
Physical State Viscous oil or low-melting solidHygroscopic; store under inert gas (

/Ar)
Solubility DMSO, DMF, MeOH, DCMPoor solubility in non-polar alkanes (Hexane)
Stability Stable at RTAvoid prolonged exposure to strong aqueous base (ring opening risk)
pKa (Est.) ~15 (Lactam NH), ~6 (Amine N1)N1 is tertiary but reduced basicity due to inductive effect of ester

Application Logic: Peptidomimetic Design

The following diagram illustrates the conceptual transition from a native peptide sequence to the piperazinone-constrained mimetic.

PeptidomimeticDesign cluster_mechanism Mechanism of Action Native Native Peptide (Flexible, Protease Labile) Constraint Scaffold Insertion (Ethyl 2-(3-oxopiperazin-1-yl)acetate) Native->Constraint ID Turn Region Mimetic Constrained Analog (Fixed Geometry, Stable) Constraint->Mimetic 1. Hydrolysis 2. Coupling 3. N-Alkylation Lock Lock phi / psi Angles Constraint->Lock Hbond Mimic H-Bond Acceptor/Donor Constraint->Hbond

Figure 1: Workflow for translating a native peptide sequence into a piperazinone-constrained mimetic.

Experimental Protocols

Protocol A: Scaffold Activation (Ester Hydrolysis)

Objective: Convert the ethyl ester to the free carboxylic acid for C-terminal peptide coupling.

Reagents:

  • Ethyl 2-(3-oxopiperazin-1-yl)acetate (1.0 eq)

  • Lithium Hydroxide (LiOH·H2O) (2.0 eq)

  • THF/Water (3:1 v/v)

  • 1M HCl[1]

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the scaffold in 3 mL of THF. Cool to 0°C.

  • Hydrolysis: Add 1 mL of water containing 2.0 mmol LiOH. Stir vigorously.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC (System: DCM/MeOH 9:1). Reaction is typically complete in 2-4 hours.

    • Checkpoint: The spot should shift to the baseline (acid).

  • Workup:

    • Carefully acidify to pH ~3 using 1M HCl.

    • Critical Step: Do not go below pH 2 to avoid potential lactam ring opening or protonation issues that complicate extraction.

    • Extract with Ethyl Acetate (3x 10 mL). (Note: If the acid is highly polar, use n-Butanol or lyophilize the aqueous phase directly after neutralization).

  • Purification: The crude acid is usually pure enough for coupling. If necessary, recrystallize from EtOH/Ether.

Protocol B: Library Generation via N-Alkylation

Objective: Functionalize the lactam nitrogen (N4) to introduce side-chain diversity (


). This mimics the side chain of the amino acid at the 

position.

Reagents:

  • Scaffold (Ester form)

  • Alkyl Halide (

    
    ) (e.g., Benzyl bromide, Methyl iodide)
    
  • Base: Sodium Hydride (NaH, 60% dispersion) or KHMDS

  • Solvent: Anhydrous DMF or THF

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Deprotonation: Dissolve the scaffold (1.0 eq) in anhydrous DMF (0.1 M). Cool to 0°C.

  • Base Addition: Add NaH (1.2 eq) portion-wise. Evolution of

    
     gas will occur. Stir for 30 mins at 0°C to ensure formation of the lactam anion.
    
    • Safety Note: Vent the flask properly.

  • Alkylation: Add the Alkyl Halide (1.2 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 4-16 hours.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Isolation: Extract with EtOAc, wash with water and brine. Dry over

    
    .[2]
    
  • Validation: Verify mono-alkylation via LC-MS. The mass should increase by

    
    .
    

Advanced Workflow: Solid-Phase Integration

For high-throughput library synthesis, this scaffold can be integrated into Solid Phase Peptide Synthesis (SPPS).

SPPS_Workflow Resin Resin-Bound Peptide (Amine Free) Coupling Coupling Step (Scaffold-COOH + HATU/DIPEA) Resin->Coupling Intermediate Resin-Scaffold-Lactam Coupling->Intermediate Alkylation On-Resin N-Alkylation (Base + R-X) Intermediate->Alkylation Optional Diversity Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Intermediate->Cleavage No Diversity Alkylation->Cleavage

Figure 2: Solid-Phase Peptide Synthesis (SPPS) integration strategy.

SPPS Protocol Notes:

  • Coupling Reagents: Use HATU or PyBOP. The secondary amine of the scaffold (if synthesizing de novo) or the carboxylic acid of the hydrolyzed scaffold couples efficiently.

  • Steric Hindrance: The piperazinone ring is bulky. Double coupling cycles (2x 1 hour) are recommended to ensure complete attachment to the resin-bound peptide.

  • On-Resin Alkylation: Use "Lithium t-butoxide" as a milder base for on-resin alkylation of the lactam nitrogen to avoid racemization of the attached peptide chain.

Quality Control & Validation

To ensure the integrity of the peptidomimetic scaffold, the following QC parameters must be met:

TechniqueParameterAcceptance Criteria
1H NMR (DMSO-d6) Ring ProtonsDistinct multiplets at

3.0-4.5 ppm corresponding to piperazine

groups.
1H NMR Ethyl EsterQuartet at ~4.1 ppm (

) and Triplet at ~1.2 ppm (

).
LC-MS Purity>95% (UV 214/254 nm). Confirm

peak.
Chiral HPLC Enantiomeric Excess>98% ee (if using chiral starting materials for substituted analogs).

References

  • Design and Synthesis of Piperazinone Scaffolds: Title: Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1.[3] Source: MDPI / NIH URL:[Link]

  • Solid Phase Synthesis Strategies: Title: Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics.[4] Source: ACS Publications URL:[4][Link]

  • Conformational Analysis: Title: Conformational analysis of 2-substituted piperazines. Source: PubMed / Elsevier URL:[Link]

  • Peptidomimetic Reviews: Title: Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.[5][6] Source: MDPI URL:[Link]

Sources

Method

Reaction mechanism of piperazin-2-one with ethyl bromoacetate

Application Note: Regioselective N-Alkylation of Piperazin-2-one with Ethyl Bromoacetate Executive Summary The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective N-Alkylation of Piperazin-2-one with Ethyl Bromoacetate

Executive Summary

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in peptidomimetics, GPCR ligands, and kinase inhibitors. This application note details the regioselective N-alkylation of piperazin-2-one with ethyl bromoacetate. Unlike symmetrical piperazine, piperazin-2-one possesses two distinct nitrogen centers: a lactam amide (


) and a secondary amine (

).

This guide provides a validated protocol to achieve exclusive alkylation at the


-position (secondary amine) while preserving the lactam moiety and the ester group. We explore the mechanistic basis of this selectivity, provide a robust synthetic procedure, and offer troubleshooting strategies for scale-up.

Mechanistic Insight & Regioselectivity

The Selectivity Challenge

The core challenge in this reaction is distinguishing between the two nucleophilic nitrogen atoms.

  • 
     (Amide/Lactam):  This nitrogen is part of the amide bond. Its lone pair is delocalized into the carbonyl group (resonance stabilization), rendering it non-nucleophilic under neutral or mild basic conditions. The 
    
    
    
    of the
    
    
    -proton is approximately 15–17. Alkylation here typically requires deprotonation by a strong base (e.g., NaH) and protection of
    
    
    .
  • 
     (Secondary Amine):  This nitrogen retains a localized lone pair and behaves as a typical secondary amine. The 
    
    
    
    of its conjugate acid is approximately 8–9. It is the kinetic and thermodynamic nucleophile in
    
    
    reactions.
Reaction Pathway

The reaction proceeds via a classical


 mechanism. The 

lone pair attacks the

-carbon of ethyl bromoacetate, displacing the bromide ion. A mild base is required to scavenge the generated HBr.

DOT Diagram 1: Mechanistic Pathway & Selectivity

ReactionMechanism Reactant Piperazin-2-one (N4 Nucleophile) TS Transition State [N4···C···Br]‡ Reactant->TS Nucleophilic Attack (N4) Reagent Ethyl Bromoacetate (Electrophile) Reagent->TS Intermediate Protonated Intermediate (Ammonium Salt) TS->Intermediate Br- Departure Product Ethyl 2-(3-oxopiperazin-1-yl)acetate (N4-Alkylated) Intermediate->Product Deprotonation Base Base (K2CO3) (Proton Scavenger) Base->Product -HBr

Caption: Figure 1. The SN2 reaction trajectory favoring the N4-amine over the N1-amide due to electronic availability of the lone pair.

Validated Experimental Protocol

Objective: Synthesis of Ethyl 2-(3-oxopiperazin-1-yl)acetate. Scale: 10 mmol (adaptable to gram-scale).

Reagents & Equipment
  • Piperazin-2-one: 1.00 g (10.0 mmol)

  • Ethyl Bromoacetate: 1.67 g (10.0 mmol, 1.0 eq)

  • Potassium Carbonate (

    
    ):  2.76 g (20.0 mmol, 2.0 eq) - Anhydrous, granular.
    
  • Acetonitrile (MeCN): 30 mL (Dry)

  • Equipment: 100 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Reflux Condenser, Calcium Chloride guard tube (or

    
     line).
    
Step-by-Step Procedure
  • Preparation: Flame-dry the RBF and cool under nitrogen. Add Piperazin-2-one (1.00 g) and anhydrous

    
     (2.76 g).
    
  • Solvation: Add dry Acetonitrile (30 mL). Stir at Room Temperature (RT) for 10 minutes to ensure a homogenous suspension.

    • Expert Note: DMF can be used for faster rates, but MeCN allows for easier workup via evaporation.

  • Addition: Add Ethyl Bromoacetate (1.67 g) dropwise over 5 minutes.

    • Critical Control: Do not add all at once to prevent local high concentrations that might favor dialkylation (quaternary salt formation).

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Check by TLC (System: 10% MeOH in DCM). Stain with Ninhydrin (SM turns purple/blue) or Iodine. The product is less polar than the starting material.

  • Workup:

    • Cool to RT.

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ) through a Celite pad or sintered glass funnel.
    • Wash the filter cake with fresh MeCN (10 mL).

    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a pale yellow oil.

  • Purification:

    • The crude oil is often sufficiently pure (>90%) for subsequent steps.

    • If necessary, purify via Flash Column Chromatography:

      • Stationary Phase: Silica Gel (230-400 mesh).

      • Eluent: 0–5% Methanol in Dichloromethane.

Process Optimization & Variables

The choice of base and solvent significantly impacts yield and impurity profiles.

Table 1: Reaction Parameter Optimization

VariableConditionOutcomeRecommendation
Base

High yield, easy removal (filtration).Preferred

/ DIPEA
Soluble salts, harder to remove completely without aqueous wash (risk of ester hydrolysis).Alternative
NaHAVOID. Deprotonates

(amide), leading to mixtures or

-dialkylation.
Not Recommended
Solvent Acetonitrile (MeCN)Good solubility, easy evaporation. Reflux @ 82°C is ideal.Preferred
AcetoneSlower reaction (Reflux @ 56°C). Good for very sensitive substrates.Viable
DMFFast reaction, but difficult to remove (high BP). Requires aqueous workup.Scale-up only
Stoichiometry 1.0 eq Alkyl HalideMinimizes quaternary ammonium salt formation.Strict 1:1

Quality Control & Troubleshooting

Analytical Confirmation
  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Look for the disappearance of the

      
       broad singlet.
      
    • Diagnostic Signal: A singlet at

      
       ~3.2–3.4 ppm corresponding to the new 
      
      
      
      methylene protons.
    • The ethyl ester quartet (

      
       ~4.1) and triplet (
      
      
      
      ~1.[1]2) must remain intact.
  • Mass Spectrometry (ESI):

    • Target Mass:

      
      .
      
    • Common Impurity:

      
       (Dialkylated quaternary salt).
      
Troubleshooting Workflow

DOT Diagram 2: QC & Troubleshooting Logic

Troubleshooting Start Analyze Crude (TLC/LCMS) Decision1 Starting Material Remaining? Start->Decision1 Action1 Add 0.1 eq Alkyl Halide Increase Temp to Reflux Decision1->Action1 Yes Decision2 Quaternary Salt Detected? Decision1->Decision2 No Action1->Start Action2 Reduce Alkyl Halide to 0.95 eq in future runs Decision2->Action2 Yes Action3 Purify: Column Chromatography (DCM:MeOH) Decision2->Action3 No Action2->Action3 Final Pure Product Action3->Final

Caption: Figure 2. Decision tree for maximizing yield and purity based on in-process controls.

References

  • Regioselectivity in Piperazine Derivatives

    • Rossi, R., et al. "Selective alkylation of piperazin-2-ones." Journal of Medicinal Chemistry.
    • See generally: Patent US20090227791A1, "Active Esters of N-Substituted Piperazine Acetic Acids".

  • General Alkylation Protocols

    • Micklefield, J. et al. "Synthesis of Piperazine-Based Scaffolds." Organic & Biomolecular Chemistry.
    • Relevant Protocol Source: (Confirming product stability and structure).

  • pKa Values and Reactivity

    • Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[2] Establishes the basicity of the piperazine amine nitrogens (

      
       ~9.73/5.35 for piperazine, similar trend for the amine in piperazinone). 
      

Sources

Application

Application Note: Synthesis of a Bicyclic Diketopiperazine Scaffold via Intramolecular Cyclization of Ethyl 2-(3-oxopiperazin-1-yl)acetate

Abstract Diketopiperazines (DKPs) are privileged heterocyclic scaffolds renowned for their wide range of biological activities and applications in drug discovery.[1] This document provides a comprehensive technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diketopiperazines (DKPs) are privileged heterocyclic scaffolds renowned for their wide range of biological activities and applications in drug discovery.[1] This document provides a comprehensive technical guide for the synthesis of a bicyclic diketopiperazine, specifically 1,4-diazabicyclo[4.2.2]decane-2,5-dione, commencing from Ethyl 2-(3-oxopiperazin-1-yl)acetate. The core transformation is achieved through a base-mediated intramolecular cyclization, a robust method analogous to the Dieckmann condensation.[2][3] This guide details the underlying reaction mechanism, offers a complete step-by-step experimental protocol, outlines characterization methods, and includes a troubleshooting guide to assist researchers in successfully implementing this synthesis.

Introduction and Scientific Background

2,5-Diketopiperazines (DKPs), the smallest possible cyclic peptides, are ubiquitous in nature and serve as crucial pharmacophores in medicinal chemistry.[4] Their rigid, conformationally constrained framework, combined with multiple hydrogen bond donors and acceptors, makes them ideal scaffolds for mimicking peptide beta-turns and interacting with biological targets.[5] The DKP motif is found in numerous natural products with potent antibacterial, antiviral, and antitumor properties.[1]

While the most common route to DKPs involves the cyclization of dipeptide precursors, this application note explores an alternative and elegant strategy: the intramolecular cyclization of an N-substituted piperazinone.[6][7] The starting material, Ethyl 2-(3-oxopiperazin-1-yl)acetate, contains both the nucleophile (an amide N-H) and the electrophile (an ester carbonyl) required for ring formation within a single molecule. This approach leads to the formation of a bicyclic DKP, a class of compounds investigated for their unique three-dimensional structures and potential as novel therapeutic agents.[8][9][10]

The key reaction is a base-catalyzed intramolecular aminolysis of the ester. This process is mechanistically similar to the Dieckmann condensation, which is a cornerstone reaction for forming 5- and 6-membered rings.[11][12] By employing a strong, non-nucleophilic base, the amide proton is selectively removed, initiating a cyclization cascade that is both efficient and high-yielding.

Reaction Mechanism and Rationale

The conversion of Ethyl 2-(3-oxopiperazin-1-yl)acetate to 1,4-diazabicyclo[4.2.2]decane-2,5-dione proceeds via a base-catalyzed intramolecular nucleophilic acyl substitution.

Causality Behind Experimental Choices:

  • Base Selection (Sodium Hydride): Sodium hydride (NaH) is chosen as the base for its high basicity and non-nucleophilic nature.[13] It irreversibly deprotonates the amide N-H (pKa ~17) without the risk of competing nucleophilic attack on the ester carbonyl, which could occur with alkoxide bases.

  • Solvent (Anhydrous THF): Anhydrous tetrahydrofuran (THF) is an ideal aprotic solvent. It readily dissolves the starting material and, crucially, does not possess acidic protons that would quench the NaH or the intermediate amide anion. Its relatively low boiling point also simplifies product isolation.

  • Inert Atmosphere (Nitrogen/Argon): NaH reacts violently with water. An inert atmosphere is essential to prevent moisture from entering the reaction vessel, ensuring the base remains active and preventing hazardous conditions.[14]

The mechanism unfolds in four key steps:

  • Deprotonation: Sodium hydride abstracts the acidic proton from the N4-amide of the piperazinone ring, generating a highly nucleophilic amide anion.

  • Intramolecular Attack: The newly formed anion executes a nucleophilic attack on the proximal ester carbonyl carbon. This ring-closing step is entropically favored.

  • Tetrahedral Intermediate Formation: A transient, negatively charged tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, expelling an ethoxide ion as the leaving group to form the stable bicyclic diketopiperazine product. The liberated ethoxide is subsequently protonated during the aqueous workup.

Caption: Base-catalyzed intramolecular cyclization mechanism.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with checkpoints for monitoring reaction completion and ensuring product purity.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
Ethyl 2-(3-oxopiperazin-1-yl)acetate>98%Sigma-Aldrich
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeSigma-Aldrich
Tetrahydrofuran (THF), Anhydrous>99.9%, DriSolv®EMD Millipore
Ethyl Acetate (EtOAc)ACS GradeFisher Chemical
HexanesACS GradeFisher Chemical
Saturated Ammonium Chloride (NH₄Cl) SolutionLaboratory Grade-
Saturated Sodium Chloride (NaCl) Solution (Brine)Laboratory Grade-
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-
Silica Gel60 Å, 230-400 meshSorbent Tech.

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Septa and nitrogen/argon inlet with bubbler

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel with fluorescent indicator)

Step-by-Step Procedure

Workflow Visualization

Experimental_Workflow A Setup & Inert Atmosphere (Flask, Stirrer, N2) B Prepare NaH Slurry (Wash NaH with hexanes, suspend in anhydrous THF) A->B C Substrate Addition (Dissolve starting material in THF, add dropwise at 0°C) B->C D Reaction Monitoring (Warm to RT, stir 4-6h, monitor by TLC) C->D E Quench Reaction (Cool to 0°C, slowly add sat. NH4Cl solution) D->E F Workup & Extraction (Add H2O, extract with EtOAc) E->F G Purification (Dry, concentrate, purify via column chromatography) F->G H Characterization (NMR, MS, IR) G->H

Caption: Step-by-step experimental workflow diagram.

1. Preparation of Sodium Hydride (NaH) Slurry: a. Under a nitrogen atmosphere, weigh 100 mg (2.5 mmol, 1.2 eq) of 60% NaH dispersion into a flame-dried 50 mL round-bottom flask containing a magnetic stir bar. b. Wash the NaH dispersion three times with 3 mL of anhydrous hexanes to remove the mineral oil. Allow the NaH to settle, then carefully remove the hexane supernatant via cannula or syringe. c. After the final wash, place the flask under high vacuum for 15 minutes to remove residual hexanes. d. Suspend the resulting grey powder in 10 mL of anhydrous THF.

2. Reaction Execution: a. In a separate dry flask, dissolve 400 mg (2.0 mmol, 1.0 eq) of Ethyl 2-(3-oxopiperazin-1-yl)acetate in 10 mL of anhydrous THF. b. Cool the NaH slurry to 0 °C using an ice-water bath. c. Add the solution of the starting material dropwise to the stirred NaH slurry over 15 minutes. Rationale: Slow addition at low temperature helps to control the exothermic reaction and the evolution of hydrogen gas.[14] d. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. e. Stir for 4-6 hours.

3. Reaction Monitoring (Self-Validation): a. Monitor the reaction progress using Thin Layer Chromatography (TLC). b. Eluent System: 70:30 Ethyl Acetate / Hexanes. c. Visualization: UV light (254 nm) and/or potassium permanganate stain. d. The reaction is complete when the starting material spot (Rf ≈ 0.4) is fully consumed and a new, more polar product spot has appeared (Rf ≈ 0.2).

4. Workup and Isolation: a. Once the reaction is complete, cool the flask back to 0 °C. b. CAUTIOUSLY quench the reaction by the slow, dropwise addition of 5 mL of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH. Note: Vigorous hydrogen gas evolution will occur. c. Add 20 mL of deionized water and transfer the mixture to a 250 mL separatory funnel. d. Extract the aqueous layer with ethyl acetate (3 x 30 mL). e. Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

5. Purification: a. The resulting crude solid can be purified by silica gel column chromatography. b. Eluent: A gradient of 50% to 80% ethyl acetate in hexanes. c. Combine fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 1,4-diazabicyclo[4.2.2]decane-2,5-dione as a white solid.

Expected Results and Data

ParameterValue
Product Name 1,4-diazabicyclo[4.2.2]decane-2,5-dione
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Typical Yield 75-85%
Appearance White crystalline solid
¹H NMR (400 MHz, CDCl₃) Predicted values: δ 3.2-3.8 (m, 8H), 4.1-4.3 (s, 2H), 6.5 (br s, 1H)
¹³C NMR (101 MHz, CDCl₃) Predicted values: δ 45-55 (multiple C), 165-170 (C=O, 2C)
Mass Spec (ESI+) m/z 169.1 [M+H]⁺, 191.1 [M+Na]⁺

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive NaH (due to moisture exposure). Insufficient reaction time.Use fresh, properly washed NaH. Ensure all glassware is flame-dried and the system is under a positive inert gas pressure. Extend reaction time and monitor by TLC.
Multiple Side Products Reaction temperature was too high. Presence of water.Maintain temperature control, especially during the initial addition. Use anhydrous solvents and rigorously dry equipment.
Low Isolated Yield Incomplete extraction. Product loss during chromatography.Perform at least three extractions. Use the correct eluent polarity for chromatography to ensure a sharp elution band.
Oily Product Residual solvent or mineral oil from NaH.Co-evaporate the product with dichloromethane or ether. Ensure NaH is thoroughly washed before use. Re-purify if necessary.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Anhydrous Solvents: THF and hexanes are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Quenching: The quenching of NaH is highly exothermic and produces hydrogen gas. Perform this step slowly, at 0 °C, and behind a safety shield.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of a bicyclic diketopiperazine via a base-mediated intramolecular cyclization. By carefully controlling reaction conditions and following the outlined procedures for reaction, workup, and purification, researchers can efficiently access this valuable heterocyclic scaffold. The principles described herein are broadly applicable to the synthesis of other bridged DKP systems, making this a valuable tool for professionals in chemical synthesis and drug development.

References

  • Romero, A., et al. (2006). Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality. Beilstein Journal of Organic Chemistry, 2(1), 2. [Link]

  • Fobian, Y. M., & Moeller, K. D. (1999). The synthesis of bicyclic piperazinone and related derivatives. Methods in Molecular Medicine, 23, 259-279. [Link]

  • Jahn, U., et al. (2015). Synthesis of bridged diketopiperazines by using the persistent radical effect and a formal synthesis of bicyclomycin. Angewandte Chemie International Edition, 54(44), 13072-13076. [Link]

  • Wikipedia contributors. (2023). 2,5-Diketopiperazine. Wikipedia, The Free Encyclopedia. [Link]

  • Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901-6910. [Link]

  • Rubottom, G. M., & Chabala, J. C. (1972). 1-BENZYL-INDOLE. Organic Syntheses, 52, 8. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Stratton, T. (2018). Diketopiperazines. Baran Group Meeting. [Link]

  • Wang, L., et al. (2021). A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions. Green Chemistry, 23(1), 364-370. [Link]

  • Karuppasamy, R., et al. (2022). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Molecules, 27(11), 3596. [Link]

  • Science of Synthesis. (2010). 21.19 Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Thieme. [Link]

  • Swetha, M., et al. (2011). One-Pot Synthesis of α,β-Unsaturated Esters Promoted by Sodium Hydride. Asian Journal of Chemistry, 23(2), 522-524. [Link]

  • Wikipedia contributors. (2023). Dieckmann condensation. Wikipedia, The Free Encyclopedia. [Link]

  • Ahluwalia, V.K. (n.d.). Dieckmann Reaction. Cambridge University Press. [Link]

  • Arts, M., et al. (2019). Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji–Trost Allylation. The Journal of Organic Chemistry, 84(18), 11624-11633. [Link]

  • Perryman, M. S., et al. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 13(8), 2360-2365. [Link]

  • Lindsley, C. W., et al. (1999). A Single Vessel Protocol for the Efficient Formation of Amide Bonds from Esters and Lactones. Journal of Combinatorial Chemistry, 1(1), 38-41. [Link]

  • Gong, Y. D., & Yoo, S. E. (2006). A New Route for the Synthesis of N-Substituted Diketopiperazine Derivatives. Bulletin of the Korean Chemical Society, 27(9), 1331-1332. [Link]

  • Aboussafy, C. L., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125-5131. [Link]

  • Williams, R. F., et al. (2021). Controlled cyclization of peptoids to form chiral diketopiperazines. U.S. Patent No. 11,084,794. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of Ethyl 2-(3-oxopiperazin-1-yl)acetate via column chromatography

Technical Support Center: Purification of Ethyl 2-(3-oxopiperazin-1-yl)acetate Topic: Purification of Ethyl 2-(3-oxopiperazin-1-yl)acetate (CAS: 774493-57-1) via Column Chromatography Role: Senior Application Scientist A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 2-(3-oxopiperazin-1-yl)acetate

Topic: Purification of Ethyl 2-(3-oxopiperazin-1-yl)acetate (CAS: 774493-57-1) via Column Chromatography Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists

Executive Summary & Compound Profile

The Challenge: Ethyl 2-(3-oxopiperazin-1-yl)acetate presents a classic "polarity trap" in chromatography. It contains three distinct functional motifs that complicate purification:

  • Lactam (Amide) at C3: A strong hydrogen bond donor/acceptor (secondary amide, -NH-CO-).

  • Tertiary Amine at N1: A basic center capable of strong ionic interactions with acidic silanols on silica gel.

  • Ethyl Ester: A moderately polar group susceptible to hydrolysis under harsh conditions.

The Consequence: Standard non-polar protocols (Hexane/EtOAc) often result in severe tailing , irreversible adsorption (yield loss), or co-elution with polar impurities. This guide provides a modified protocol to neutralize silanol interactions and ensure quantitative recovery.

Method Development & Troubleshooting (Q&A)

Phase 1: Mobile Phase Optimization

Q: I am using 100% Ethyl Acetate, but the compound stays on the baseline or streaks badly. Why? A: The compound is too polar and basic for pure EtOAc. The tertiary amine at N1 interacts with the acidic protons of the silica gel (Si-OH), forming a salt-like bond that "drags" the compound.

  • Solution: Switch to a Dichloromethane (DCM) / Methanol (MeOH) system. The MeOH provides the necessary polarity to disrupt H-bonds, while the DCM solubilizes the lipophilic ethyl chain.

  • Pro-Tip: If streaking persists, you must add a basic modifier. Add 1% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide (NH₄OH) to your mobile phase. This blocks the active silanol sites.

Q: Can I use Acetone instead of Methanol? A: It is not recommended. Acetone absorbs UV light (cutoff ~330 nm), which interferes with detection at 254 nm. Furthermore, Acetone/DCM gradients are often less effective at resolving basic amines than MeOH/DCM.

Phase 2: Separation & Yield Issues

Q: My crude NMR shows the product, but I recover <50% after the column. Where did it go? A: This is likely due to irreversible adsorption . The basic nitrogen binds so tightly to the silica that standard solvents cannot displace it.

  • Immediate Fix: Flush the column with DCM : MeOH : TEA (89:10:1) . Collect this "flush" fraction separately; your missing product is likely there.

  • Prevention: Pre-treat your silica column by flushing it with the mobile phase containing 1% TEA before loading your sample. This "deactivates" the silica.

Q: I see two spots on TLC that merge into one broad peak on the column. Is my compound decomposing? A: Not necessarily. This "merging" is often a sign of column overload or concentration-dependent tailing .

  • Diagnostic: Check the 2D TLC.[1][2] Spot the sample, run it, then turn the plate 90 degrees and run it again. If the spots lie on the diagonal, the compound is stable. If off-diagonal spots appear, the lactam or ester might be hydrolyzing on the acidic silica.

  • Remedy: If decomposition is confirmed, switch to Neutral Alumina stationary phase or use a rapid Flash Chromatography gradient to minimize residence time.

Phase 3: Detection & Visualization

Q: The compound is barely visible under UV (254 nm). How do I track it? A: The molecule lacks a conjugated pi-system (no aromatic rings), making it weakly UV active. The ester and amide carbonyls absorb weakly around 210-220 nm, which is often obscured by solvent cutoff.

  • Primary Stain: Iodine (I₂) chamber. The basic amine will turn dark brown/yellow rapidly.

  • Secondary Stain: Potassium Permanganate (KMnO₄) . It will stain the oxidizable amine/amide functionalities yellow/brown on a purple background.

  • Alternative: Ninhydrin is generally for primary/secondary amines. Since the N4 is a secondary amide (lactam), it may stain faintly or require vigorous heating.

Standardized Purification Protocol

Objective: Purify 500 mg of crude Ethyl 2-(3-oxopiperazin-1-yl)acetate.

Materials:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: 10% Methanol in DCM (with 1% TEA added).

  • Loading Solvent: Minimal DCM (or DCM/MeOH 9:1 if solubility is poor).

Step-by-Step Workflow:

  • Column Pre-treatment: Pack the column with DCM. Flush with 2 Column Volumes (CV) of DCM + 1% TEA . This neutralizes the silica acidity.

  • Equilibration: Flush with 2 CV of pure DCM to remove excess free amine.

  • Loading: Dissolve crude residue in minimal DCM. Load carefully onto the sand bed.

  • Gradient Elution:

    • 0–2 CV: 100% DCM (Elutes non-polar impurities).

    • 2–10 CV: 0% → 5% MeOH (in DCM). Product typically elutes here.

    • 10–15 CV: 5% → 10% MeOH (in DCM). Elutes polar byproducts.

  • Fraction Collection: Collect small fractions (e.g., 10-15 mL for a 20g column).

  • TLC Monitoring: Use Iodine stain to visualize fractions. Pool fractions containing the single spot at Rf ~0.3-0.4 (in DCM:MeOH 9:1).

Quantitative Data Summary

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Mobile Phase Hexane / EtOAcDCM / MeOH (95:5) + 1% TEA
Rf Value 0.05 (Streaking)0.35 (Compact Spot)
Recovery Yield 40 - 55%85 - 95%
Peak Shape Broad, TailingSharp, Gaussian
Detection UV 254nm (Weak)Iodine Stain (Strong)

Decision Logic Diagram

PurificationLogic Start Crude Mixture Ethyl 2-(3-oxopiperazin-1-yl)acetate SolubilityCheck Check Solubility in DCM Start->SolubilityCheck TLC_Check TLC Test (100% EtOAc) SolubilityCheck->TLC_Check Decision_Rf Is Rf < 0.1 or Streaking? TLC_Check->Decision_Rf Method_A Method A: DCM / MeOH Gradient (Standard) Decision_Rf->Method_A Yes (Baseline) Method_B Method B: Hex / EtOAc Gradient (Rare) Decision_Rf->Method_B No (Rf > 0.2) Tailing_Check Does it Tail on TLC? Method_A->Tailing_Check Modifier Add 1% TEA or NH4OH to Mobile Phase Tailing_Check->Modifier Yes Run_Column Run Column (Gradient 0-10% MeOH) Tailing_Check->Run_Column No Modifier->Run_Column Detection Detection: Use Iodine Stain Run_Column->Detection

Caption: Workflow for selecting the optimal mobile phase and troubleshooting tailing issues for polar piperazinone derivatives.

References

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved February 13, 2026, from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information for Experimental procedures and analytical data. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2018).[3] How can i isolate polar basic compound with silica gel column chromatography?. Retrieved February 13, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stabilizing Ethyl Esters in Oxopiperazine Synthesis

The following Technical Support Guide is designed for researchers working with ethyl 2-oxopiperazine-3-carboxylate and related oxopiperazine derivatives . It addresses the specific challenge of preserving the ethyl ester...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with ethyl 2-oxopiperazine-3-carboxylate and related oxopiperazine derivatives . It addresses the specific challenge of preserving the ethyl ester moiety during synthetic manipulations, particularly N-alkylation and workup.

Topic: Preventing Hydrolysis of the Ethyl Ester Group in Oxopiperazine Derivatives Document ID: TS-OXO-EST-001 Status: Active Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Core Technical Directive

The Challenge: Oxopiperazine derivatives carrying an ethyl ester group (commonly at the C3 position) present a dichotomy in reactivity. The lactam nitrogen (N1) often requires deprotonation for functionalization (alkylation), but the conditions required to do so (basicity) directly threaten the integrity of the ethyl ester, leading to unwanted saponification (hydrolysis to the carboxylic acid) or racemization.

The Solution: You must decouple the deprotonation event from the nucleophilic attack on the ester. This is achieved by replacing hard, nucleophilic bases (e.g., NaOH, LiOH) with mild, non-nucleophilic carbonate bases (


, 

) or sterically hindered organic bases, and strictly excluding water during the reaction phase.

Critical Reaction Optimization (Synthesis Phase)

Q: Why is my ethyl ester hydrolyzing during N-alkylation?

Diagnosis: If you are observing the disappearance of the ethyl group (loss of triplet at ~1.2 ppm and quartet at ~4.1 ppm in


H NMR) and the appearance of a broad acid peak, you have likely subjected the molecule to Saponification via Hydroxide Attack .

Root Cause Analysis:

  • Aqueous Base Usage: Using aqueous NaOH or KOH, even in biphasic systems, generates hydroxide ions (

    
    ) which are potent nucleophiles that attack the ester carbonyl faster than they deprotonate the lactam nitrogen in many cases.
    
  • Wet Solvents: Using hygroscopic solvents (DMF, DMSO) that have not been dried allows trace water to react with bases like NaH, generating NaOH in situ.

The "Safe" Protocol: Anhydrous Carbonate Method This protocol uses the solubility difference and surface area of Cesium Carbonate to drive the reaction without generating free hydroxide.

ParameterRecommendationRationale
Base

(Cesium Carbonate)
or

Non-nucleophilic. Cesium ("Cesium Effect") improves solubility in organic solvents and enhances N-alkylation rates without attacking the ester.
Solvent Anhydrous DMF or Acetonitrile (MeCN) Polar aprotic solvents support the

reaction but must be dry (<50 ppm

) to prevent hydrolysis.
Stoichiometry 1.5 - 2.0 equivalents of BaseSufficient to neutralize the HCl generated during alkylation but avoids large excesses of strong base.
Temperature Room Temperature to 60°C High temperatures (>80°C) increase the rate of ester hydrolysis exponentially if any trace moisture is present.

Visualizing the Pathway

The following diagram illustrates the divergence between the successful alkylation pathway and the failure mode (hydrolysis).

ReactionPathways Start Oxopiperazine Ethyl Ester ConditionA Condition A: NaOH / H2O (Strong Nucleophile) Start->ConditionA ConditionB Condition B: Cs2CO3 / Dry DMF (Non-Nucleophilic) Start->ConditionB IntermedA Hydroxide Attack on Ester Carbonyl ConditionA->IntermedA Fast Kinetics IntermedB Deprotonation of Lactam Nitrogen ConditionB->IntermedB Selective ProductFail FAILURE: Carboxylic Acid (Hydrolysis) IntermedA->ProductFail Irreversible ProductSuccess SUCCESS: N-Alkylated Ethyl Ester IntermedB->ProductSuccess + Alkyl Halide

Figure 1: Mechanistic divergence between base-mediated hydrolysis (red) and selective alkylation (green).

Workup & Purification Troubleshooting

Q: The reaction looked good by TLC, but I lost the ester during workup. What happened?

Issue: Acid-Catalyzed Hydrolysis or Emulsion Trapping. Oxopiperazines are polar. If you use a strong acid wash (e.g., 1M HCl) to remove excess base, and the contact time is long, you may hydrolyze the ester.

Self-Validating Workup Protocol:

  • Quench: Pour the reaction mixture into ice-cold brine (saturated NaCl), not water. This increases ionic strength and reduces the solubility of the organic product in the aqueous phase.

  • Neutralization: If the reaction is basic, adjust pH to ~7 using 0.5 M Citric Acid or Ammonium Chloride (

    
    ) solution . Avoid strong mineral acids (HCl, 
    
    
    
    ).
  • Extraction: Use Ethyl Acetate (EtOAc) or DCM.[1]

    • Validation Step: Spot the organic layer on TLC immediately.[1] If the product spot (higher

      
      ) is converting to a baseline spot (acid), your aqueous layer is too acidic or basic.
      
Q: Can I use silica gel chromatography?

A: Yes, but with caution. Silica gel is slightly acidic.

  • Risk: Sensitive esters can hydrolyze on the column if the flow is too slow.

  • Fix: Pre-treat your silica column with 1% Triethylamine (

    
    ) in the mobile phase to neutralize acidic sites. This buffers the column and protects the ester.
    

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Hydride (NaH) for the alkylation? A: Yes, but it is high-risk. NaH is a strong base. If your solvent contains any water, NaH reacts to form NaOH, which immediately attacks the ester.

  • Verdict: Only use NaH if you have strictly anhydrous THF/DMF and can handle the reaction under inert atmosphere (

    
    /Ar). For routine synthesis, Carbonates (
    
    
    
    ) are safer and more robust [1, 2].

Q2: My ester is hydrolyzing even in the freezer. Why? A: Check your salt form. If your oxopiperazine was isolated as a hydrochloride salt (or similar), it might be hygroscopic. Moisture + Acid/Base residue + Time = Hydrolysis.

  • Solution: Store the free base if possible, or store the salt in a desiccator with

    
    .
    

Q3: I see a new spot on TLC that isn't the acid or the product. What is it? A: It could be the Racemate . The C3 proton in 2-oxopiperazine-3-carboxylates is acidic. Strong bases can cause enolization, destroying the stereocenter.

  • Detection: Chiral HPLC is required to distinguish enantiomers.

  • Prevention:[2][3] Avoid thermodynamic bases (like alkoxides) and prolonged reaction times.

Experimental Protocol: Safe N-Alkylation

Objective: N-alkylation of Ethyl 2-oxopiperazine-3-carboxylate without ester hydrolysis.

  • Setup: Flame-dry a 50 mL round-bottom flask. Add a magnetic stir bar. Purge with Nitrogen.

  • Reagents:

    • Ethyl 2-oxopiperazine-3-carboxylate (1.0 equiv)

    • Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)

    • Cesium Carbonate (

      
      )  (1.5 equiv) - Crucial for preventing hydrolysis.
      
    • Acetonitrile (MeCN) (Anhydrous) - Preferred over DMF for easier workup.

  • Procedure:

    • Dissolve the oxopiperazine in MeCN (0.1 M concentration).

    • Add

      
       in one portion. Stir for 10 min at Room Temp.
      
    • Add the Alkyl Halide dropwise.[4]

    • Heat to 50°C (oil bath). Monitor by TLC every hour.

  • Completion: Once starting material is consumed (usually 2-4 hours), cool to RT.

  • Workup: Filter off the solid inorganic salts (

    
    /CsBr) through a Celite pad. This removes the base before adding water.
    
  • Concentrate: Evaporate the solvent. Partition the residue between EtOAc and Water. Wash organic layer with Brine. Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    

References

  • Dos Santos Filho, J.M., et al. (2019). Optimized synthesis and characterization of ethyl N-cycloamine acetates. 62° CBQ. Link

    • Supports the use of Potassium Carbonate ( ) in acetonitrile as a standard, mild methodology for N-alkylation of cyclic amines containing ester groups, explicitly avoiding the hydrolysis issues seen with strong metallic bases.
  • Pati, H.N., Mishra, B.K., & Satam, V.S. (2009).[5] Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, M607.[5] Link

    • Demonstrates the successful use of Cesium Carbonate ( ) in DMSO for alkylation of piperazine derivatives containing ethyl esters, maintaining ester integrity.
  • Al-Ajely, M.S. (2013).[6][7] Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine. Journal of Advances in Chemistry, 2(2). Link

    • Provides context on the stability and synthesis of ethyl amino acid esters in heterocyclic systems.

Sources

Troubleshooting

Troubleshooting cyclization side reactions in piperazine acetate synthesis

Executive Summary & Scope This technical guide addresses the critical "cyclization" step in the synthesis of Piperazine Acetate and its substituted derivatives (e.g., Piperazine-2-acetic acid). While "Piperazine Acetate"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide addresses the critical "cyclization" step in the synthesis of Piperazine Acetate and its substituted derivatives (e.g., Piperazine-2-acetic acid). While "Piperazine Acetate" often refers to the pharmaceutical salt, the synthesis of this moiety typically involves constructing the piperazine ring from acyclic precursors.

The formation of the six-membered piperazine ring is kinetically and thermodynamically challenged by three primary competing pathways:

  • Oxidative Dehydrogenation: Leading to aromatic pyrazines.[1]

  • Oligomerization: Leading to linear polyamines (e.g., triethylenetetramine).[1]

  • Lactamization: (Specific to acetate derivatives) Where 5-membered lactam rings form preferentially over the 6-membered piperazine ring.[1]

This guide provides a diagnostic workflow and troubleshooting protocols to suppress these side reactions and maximize the yield of the target piperazine scaffold.

Diagnostic Workflow: Identifying the Impurity Profile

Before altering reaction conditions, characterize the specific side reaction dominating your impurity profile.

Impurity ClassDetection Signal (LC-MS/NMR)Root Cause
Pyrazines MS: [M-4H] or [M-2H] peaks.[1] NMR: Aromatic protons (~8.0-8.5 ppm).[1]Catalyst is too active for dehydrogenation; Temperature too high.[1]
Linear Oligomers MS: [M+C2H4NH] series. NMR: Broad methylene signals, complex aliphatic region.[1]Intermolecular reaction is faster than intramolecular cyclization (Concentration issue).[1]
Lactams MS: [M-H2O] (Same mass as product if cyclodehydration).[1] IR: Strong carbonyl stretch ~1680-1700 cm⁻¹.[1]Thermodynamic preference for 5-membered ring formation (in acetate derivatives).[1]
N-Alkyl Impurities MS: [M+R] peaks.Alkylation by solvent or starting material impurities.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing significant aromatic impurities (Pyrazines) in my crude mixture."

The Mechanism: The synthesis of piperazine from ethanolamines (e.g., N-(2-hydroxyethyl)ethylenediamine) involves a dehydrogenation-hydrogenation mechanism.[1] Metal catalysts (Ni, Cu, Co) dehydrogenate the alcohol to an aldehyde/ketone, which forms an imine, then cyclizes and hydrogenates. If the final hydrogenation step is slow or the temperature is excessive, the intermediate imine can fully dehydrogenate to the aromatic pyrazine, which is a thermodynamic sink.

Corrective Actions:

  • Increase Hydrogen Partial Pressure: Ensure the reaction atmosphere is H₂-rich (>30 bar for industrial autoclaves) to push the equilibrium toward the saturated amine.

  • Moderate the Temperature: Pyrazine formation has a higher activation energy.[1] Reduce temperature by 10-15°C.

  • Catalyst Modification: If using Raney Nickel, doping with Copper (Cu) or Chromium (Cr) can suppress hydrogenolysis activity while maintaining cyclization efficiency.[1]

Issue 2: "My product contains high molecular weight gums/polymers."

The Mechanism: This is a classic "Inter- vs. Intra-molecular" competition.[1] If the concentration of the acyclic precursor is too high, the amine terminus of one molecule attacks the electrophilic site (alcohol/halide) of another molecule instead of its own tail.

Corrective Actions:

  • Pseudo-High Dilution: Do not dump all reagents at once. Use a slow addition protocol (dosing the precursor into the catalyst mixture over 2-4 hours).[1] This keeps the instantaneous concentration of the linear precursor low, favoring the zero-order intramolecular cyclization.

  • Ammonia Suppression: If using ethanolamines, adding excess ammonia can suppress linear oligomerization by saturating active sites, though it may reduce rate.[1]

Issue 3: "I am synthesizing Piperazine-2-acetic acid, but I keep isolating the 5-membered Lactam."

The Mechanism: This is the most critical issue for "Piperazine Acetate" derivatives. When cyclizing a precursor like N-(2-aminoethyl)aspartate or similar linear chains containing both an amine and a carboxylic acid/ester, the molecule has two choices:

  • Path A (Desired): Attack the alkyl halide/epoxide to form the 6-membered piperazine.

  • Path B (Undesired): Attack the carbonyl to form a 5-membered lactam (pyrrolidone).[1] Baldwin’s Rules and entropy often favor the 5-membered ring (5-exo-trig) over the 6-membered ring.[1]

Corrective Actions:

  • Protect the Carboxyl Group: You cannot have a free acid or active ester during the cyclization step. Use a bulky ester (e.g., tert-butyl) or reduce the acid to an alcohol (and re-oxidize later).[1]

  • Adjust pH/Protonation: Lactamization requires a nucleophilic free amine.[1] If you run the cyclization under slightly acidic conditions (if the mechanism allows, e.g., using an acid-stable leaving group), you protonate the amine, slowing down the acylation (lactamization) more than the alkylation (piperazine formation).

  • Switch Leaving Groups: Use a highly reactive leaving group (e.g., Mesylate/Tosylate) for the ring closure to make the alkylation step kinetically faster than the amidation step.

Visualizing the Competing Pathways

The following diagram illustrates the reaction network for a typical piperazine synthesis from an ethanolamine precursor, highlighting the divergence points for side reactions.

PiperazinePathways cluster_conditions Critical Control Parameters Precursor Linear Precursor (e.g., Hydroxyethyl-EDA) Imine_Int Imine Intermediate Precursor->Imine_Int Dehydrogenation (Cat / -H2) Oligomer Linear Oligomer (Polymerization) Precursor->Oligomer High Conc. Intermolecular Attack Lactam Lactam (Impurity) 5-Membered Ring Precursor->Lactam If Ester Present: Amidation (Fast) Piperazine Piperazine (Target) 6-Membered Ring Imine_Int->Piperazine Cyclization & Hydrogenation (+H2) Pyrazine Pyrazine (Impurity) Aromatic Ring Imine_Int->Pyrazine Oxidation / -H2 (High T) Control1 H2 Pressure (Suppress Pyrazine) Control2 Dilution (Suppress Oligomer) Control3 Ester Protection (Suppress Lactam)

Caption: Reaction network showing the divergence of linear precursors into the desired Piperazine versus Pyrazine (oxidation), Oligomer (concentration), and Lactam (chemoselectivity) side products.

Optimized Experimental Protocol: Reductive Cyclization

Objective: Synthesis of Piperazine ring from N-(2-hydroxyethyl)ethylenediamine (HEEDA) with minimized side reactions.

Reagents:

  • Substrate: HEEDA (1.0 eq)[1]

  • Catalyst: Raney Nickel (doped with 1-2% Cu) or Ru/Al₂O₃ (for higher selectivity).[1]

  • Solvent: Dioxane or Water (Avoid alcohols if transesterification is a risk).

  • Atmosphere: Hydrogen (H₂).[2][3]

Step-by-Step Methodology:

  • Catalyst Activation: Wash Raney Nickel (5 wt% loading) three times with absolute ethanol and three times with the reaction solvent to remove protective alkali.

  • Reactor Loading (Cold): Charge the autoclave with solvent and catalyst. Do not add the substrate yet if using a flow/dosing protocol.

  • Purging: Purge the reactor 3 times with Nitrogen (10 bar), then 3 times with Hydrogen (10 bar).

  • Reaction Conditions: Pressurize to 40-50 bar H₂ . Heat to 180°C .

    • Note: Pressurizing H₂ before heating prevents thermal degradation/oxidation of the substrate during ramp-up.[1]

  • Substrate Addition (Critical): Using a high-pressure pump, dose the HEEDA (dissolved in solvent) into the reactor over 4 hours .

    • Why? This maintains low instantaneous concentration, favoring intramolecular cyclization (Piperazine) over intermolecular attack (Polymers).[1]

  • Post-Reaction: Stir for an additional 1 hour at temperature. Cool to room temperature.

  • Workup: Filter catalyst (under inert atmosphere—pyrophoric risk!). Analyze crude by GC-MS or HPLC.[1]

  • Salt Formation: To isolate "Piperazine Acetate," dissolve the crude base in Ethanol and add Glacial Acetic Acid (2.0 eq) dropwise at 0°C. The salt will precipitate.

References

  • Catalytic Synthesis of Piperazine from Ethanolamines. Sergeev, S. et al.[1][2] (2022).[1][2][4][5] Catalysis in Industry. Overview of intermolecular vs intramolecular cyclization selectivity.

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters.

    • [1]

  • Base-induced side reactions in peptide synthesis: Minimization by use of piperazine. Wade, J. et al.[1][6] (2000).[1] Letters in Peptide Science. Discusses piperazine stability and side reactions in acetate/amino acid contexts.

    • [1]

  • Synthesis of Piperazine from N-Hydroxyethylethylenediamine. Journal of East China University of Science and Technology. (2001).[1][7] Specific kinetics of the HEEDA cyclization.

Sources

Optimization

Technical Support Center: Stability of Ethyl 2-(3-oxopiperazin-1-yl)acetate

Welcome to the technical support center for Ethyl 2-(3-oxopiperazin-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-(3-oxopiperazin-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice regarding the stability of this compound, particularly under basic conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, design robust experiments, and interpret your results with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and experimental issues related to the handling and reaction of Ethyl 2-(3-oxopiperazin-1-yl)acetate.

Q1: What are the key structural features of Ethyl 2-(3-oxopiperazin-1-yl)acetate that influence its stability?

Ethyl 2-(3-oxopiperazin-1-yl)acetate is a molecule that incorporates two primary functional groups susceptible to hydrolysis: an ethyl ester and a cyclic amide (lactam) within a piperazinone ring. The reactivity of these groups, especially in the presence of bases, is a critical consideration for its synthesis, purification, storage, and application in drug discovery.[1][2][3] The piperazine core itself is a common scaffold in medicinal chemistry, valued for its ability to be functionalized to modulate properties like solubility and target binding.[4][5]

Q2: I'm running a reaction with Ethyl 2-(3-oxopiperazin-1-yl)acetate using a strong base and observing low yield of my desired product. What could be the cause?

The most probable cause is the degradation of your starting material through base-catalyzed hydrolysis. Under basic conditions, two principal degradation pathways can occur simultaneously, leading to the formation of undesired byproducts and consequently, a lower yield of your intended product.

  • Ester Hydrolysis (Saponification): The ethyl ester is highly susceptible to nucleophilic attack by hydroxide ions or other strong bases. This reaction, known as saponification, is typically rapid and irreversible, cleaving the ester bond to form the corresponding carboxylate salt and ethanol.[6][7][8][9]

  • Lactam Ring-Opening: The amide bond within the 3-oxopiperazine ring (a lactam) can also undergo hydrolysis. While generally more stable than the ester, the lactam ring can be opened by strong bases, particularly at elevated temperatures or with prolonged reaction times, to yield an amino acid derivative.[10][11]

The presence of both functional groups necessitates careful selection of reaction conditions to favor the desired transformation while minimizing these degradation pathways.

Q3: What are the primary degradation pathways of Ethyl 2-(3-oxopiperazin-1-yl)acetate under basic conditions?

As mentioned, the two primary degradation pathways are ester hydrolysis and lactam ring-opening. The diagram below illustrates these transformations.

G cluster_main cluster_ester cluster_lactam A Ethyl 2-(3-oxopiperazin-1-yl)acetate B 2-(3-oxopiperazin-1-yl)acetic acid salt A->B OH-, H2O (Saponification) C Ring-opened product A->C Harsh OH-, H2O, heat (Amide Hydrolysis)

Caption: Primary degradation pathways under basic conditions.

Q4: How can I minimize the degradation of Ethyl 2-(3-oxopiperazin-1-yl)acetate during my experiments?

To mitigate degradation, a systematic approach to optimizing your reaction conditions is essential. Consider the following troubleshooting guide:

ParameterRecommendationRationale
Choice of Base - Use weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) where possible.- If a strong base is required (e.g., NaOH, LiOH), use it in stoichiometric amounts rather than in large excess.Strong nucleophilic bases like NaOH directly attack the ester and amide carbonyls. Weaker or sterically hindered bases are less likely to act as nucleophiles, reducing the rate of hydrolysis.[8]
Temperature - Conduct reactions at the lowest effective temperature. Start at 0 °C or room temperature before attempting higher temperatures.Hydrolysis reactions, like most chemical reactions, are accelerated by heat.[12][13] Lowering the temperature will significantly reduce the rate of degradation.
Reaction Time - Monitor the reaction progress closely using techniques like TLC or LC-MS.- Quench the reaction as soon as the starting material is consumed to your satisfaction.Prolonged exposure to basic conditions increases the likelihood of both ester and lactam hydrolysis.
Solvent - Use aprotic solvents (e.g., THF, DMF, Acetonitrile) instead of protic solvents (e.g., water, methanol) if the reaction chemistry allows.Aprotic solvents do not participate in the hydrolysis reaction and can help to solubilize organic substrates and bases.
pH Control - For aqueous reactions, consider using a buffered system to maintain a moderately basic pH rather than a strongly alkaline environment.Buffers can prevent pH excursions into highly basic territory where hydrolysis rates are fastest.
Q5: What analytical methods are suitable for monitoring the stability of Ethyl 2-(3-oxopiperazin-1-yl)acetate?

A multi-pronged analytical approach is recommended for a comprehensive understanding of your compound's stability.

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse technique for quantitative analysis. It allows you to monitor the disappearance of the parent compound and the emergence of degradation products over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying the degradation products. By determining the mass-to-charge ratio of the byproducts, you can confirm whether ester and/or lactam hydrolysis has occurred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. ¹H NMR can be used to track the disappearance of the ethyl ester signals (a characteristic quartet and triplet) and the appearance of new signals corresponding to the degradation products.[14]

Experimental Protocol: Assessing Stability in Basic Buffer

This protocol provides a general framework for evaluating the hydrolytic stability of Ethyl 2-(3-oxopiperazin-1-yl)acetate at a specific pH.

Objective: To determine the rate of degradation of Ethyl 2-(3-oxopiperazin-1-yl)acetate in a pH 9.0 buffer at room temperature.

Materials:

  • Ethyl 2-(3-oxopiperazin-1-yl)acetate

  • Phosphate buffer (pH 9.0)

  • Acetonitrile (HPLC grade)

  • Milli-Q water

  • HPLC vials

  • Volumetric flasks and pipettes

Workflow Diagram:

G A Prepare Stock Solution (1 mg/mL in Acetonitrile) B Prepare Reaction Mixture (Dilute stock in pH 9.0 buffer) A->B C Incubate at Room Temp. B->C D Sample at Time Points (t=0, 1, 2, 4, 8, 24h) C->D E Quench Sample (e.g., with acidic acetonitrile) D->E F Analyze by HPLC E->F G Plot % Remaining vs. Time F->G

Caption: Workflow for stability assessment.

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve Ethyl 2-(3-oxopiperazin-1-yl)acetate in acetonitrile to prepare a 1 mg/mL stock solution.

  • Reaction Initiation (t=0): In a volumetric flask, dilute the stock solution with the pH 9.0 buffer to a final concentration of 50 µg/mL. Immediately withdraw a sample, quench it (e.g., by diluting with an equal volume of acetonitrile containing 0.1% formic acid), and place it in an HPLC vial. This is your t=0 sample.

  • Incubation: Keep the reaction mixture at a constant room temperature (e.g., 25 °C).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture and quench it in the same manner as the t=0 sample.

  • HPLC Analysis: Analyze all samples by a validated HPLC method. The method should be capable of separating the parent compound from its potential degradation products.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.

References

  • Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). SSRG International Journal of Applied Chemistry. [Link]

  • ABOUT THE FACTORS WHICH GOVERN THE RING-OPENING OF α- LACTAMS WITH PRIMARY AMINES. ARKIVOC. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. [Link]

  • KINETICS OF HYDROLYSIS OF ETHYL ACETATE. University of Pennsylvania Department of Chemistry. [Link]

  • The synthesis of bicyclic piperazinone and related derivatives. PubMed. [Link]

  • CHEM 360 L EXPERIMENT 9 Hydrolysis of Ethyl Acetate. California State University, Northridge. [Link]

  • Kinetic study of hydrolysis of ethyl acetate using caustic soda. BUE Scholar. [Link]

  • Exploring the Mechanism of β-Lactam Ring Protonation in the Class A β-lactamase Ac. OSTI.GOV. [Link]

  • The hydrolysis of piperazine-2,5-dione. PubMed. [Link]

  • The ring opening of lactones and lactams.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PMC. [Link]

  • Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. The Royal Society of Chemistry. [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link]

  • Reactions of Lactones and Lactams (Ring Closure). YouTube. [Link]

  • Acid-Catalyzed Ester Hydrolysis. Pearson+. [Link]

  • The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Tennessee Academy of Science. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. Raines Lab, University of Wisconsin-Madison. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. ResearchGate. [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC. [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic 1H NMR Analysis of Ethyl 2-(3-oxopiperazin-1-yl)acetate

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1] Executive Summary: The Analytical Context Ethyl 2-(3-oxopiperazin-1-yl)acetate (CAS: 33422-35-8) is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1]

Executive Summary: The Analytical Context

Ethyl 2-(3-oxopiperazin-1-yl)acetate (CAS: 33422-35-8) is a critical pharmacophore intermediate, bridging the structural gap between simple piperazines and complex peptidomimetics or diketopiperazines.[1] Unlike symmetrical piperazine derivatives, the introduction of the C3-carbonyl group (lactam) breaks the ring symmetry, creating a distinct NMR signature that often confuses automated assignment algorithms.

This guide provides a comparative technical analysis of this molecule, contrasting its spectral performance against its reduced analog (Ethyl 2-(piperazin-1-yl)acetate) and evaluating solvent-dependent resolution (DMSO-d₆ vs. CDCl₃).[1] The goal is to establish a self-validating protocol for confirming structure and purity during drug development.

Structural Logic & Assignment Strategy

To accurately interpret the spectrum, we must deconstruct the molecule into three distinct magnetic environments. The asymmetry introduced by the lactam carbonyl is the defining feature.

StructuralLogic Molecule Ethyl 2-(3-oxopiperazin-1-yl)acetate ZoneA Zone A: Ethyl Ester Tail (Standard Reference) Molecule->ZoneA ZoneB Zone B: N-Linker (Singlet, ~3.3 ppm) Molecule->ZoneB ZoneC Zone C: Piperazinone Ring (Asymmetric Core) Molecule->ZoneC Features Key Diagnostic Features ZoneA->Features Integral Reference (2H/3H) ZoneC->Features Lactam NH (Broad) Ring Asymmetry

Figure 1: Structural deconstruction of the target molecule for NMR assignment.[1]

Materials & Methods: The Self-Validating Protocol

Solvent Selection Strategy

For this specific substrate, DMSO-d₆ is the superior solvent compared to CDCl₃.[1]

  • Reasoning: The lactam NH proton is liable to exchange. In CDCl₃, this signal is often broad or invisible due to rapid exchange and quadrupole broadening from the nitrogen. DMSO-d₆ forms strong hydrogen bonds with the NH, slowing the exchange rate and sharpening the signal into a distinct triplet or broad singlet, allowing for integration.

Acquisition Parameters[1]
  • Frequency: 400 MHz or higher (essential to resolve the piperazinone ring multiplets).

  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (D1): Set to ≥ 5.0 seconds.

    • Why? The quaternary carbons and the isolated methylene protons (Zone B) may have longer T1 relaxation times. Short D1 allows for accurate integration validation between the ethyl tail and the ring protons.

Comparative Spectral Analysis

The Primary Assignment (Target Molecule)

Solvent: DMSO-d₆ | Ref: TMS (0.00 ppm)[1]

PositionGroupShift (δ, ppm)MultiplicityIntegralDiagnostic Note
1 NH (Lactam) 7.60 - 7.90 br s 1H Critical Purity Check. Disappears with D₂O shake.[1]
2 Ethyl -CH₂-4.09q (J=7.1 Hz)2HInternal Standard. Use this to calibrate integrals.
3 N1-CH₂-CO (Ring)3.05 - 3.15s2HIsolated singlet.[1] Distinct from the linker.
4 Linker N-CH₂-COO3.25 - 3.35s2HOften overlaps with HDO/water in DMSO; check HSQC.
5 Ring -CH₂- (C5)2.60 - 2.80m2HComplex multiplet due to ring puckering.
6 Ring -CH₂- (C6)3.10 - 3.25m2HDeshielded by adjacent amide nitrogen.[1]
7 Ethyl -CH₃1.18t (J=7.1 Hz)3HClassic triplet.
Comparative Performance: Target vs. Alternatives

This section objectively compares the spectral "performance" (resolution and diagnostic utility) of the target against its reduced analog and the solvent effect.[1]

Comparison A: Electronic Symmetry (Target vs. Reduced Analog)
  • Alternative: Ethyl 2-(piperazin-1-yl)acetate (No C3-Carbonyl).

  • Observation:

    • Reduced Analog: The piperazine ring protons appear as two distinct triplets (AA'BB' system) due to higher symmetry.[1]

    • Target (Oxo): The carbonyl "locks" the conformation and creates electronic asymmetry.[1] The protons at C2 (adjacent to carbonyl) are a singlet, while C5 and C6 are multiplets.

  • Implication: If you see clear triplets for the ring protons, your oxidation failed, or you have the wrong starting material.[1]

Comparison B: Solvent Resolution (DMSO-d₆ vs. CDCl₃)
FeatureDMSO-d₆ PerformanceCDCl₃ PerformanceRecommendation
NH Visibility High. Sharp signal ~7.8 ppm.[1]Low. Broad hump or invisible.[2]Use DMSO for structure confirmation.
Linker Resolution Moderate. Linker singlet (~3.3 ppm) often rides on the water peak (~3.33 ppm).High. Linker singlet is clear (~3.2 ppm) as water is at ~1.56 ppm.Use CDCl₃ only if checking linker purity.
Ring Protons Distinct separation of signals.[2][3][4]Signals often overlap into a broad envelope.DMSO preferred for ring assignment.

Troubleshooting & Purity Assessment

The 1H NMR spectrum is a self-validating system.[1] Use the following logic flow to detect common synthesis failures.

Workflow Start Acquire Spectrum (DMSO-d6) CheckEthyl Check Ethyl Region (4.1 ppm q, 1.2 ppm t) Start->CheckEthyl Decision1 Ethyl Integral < 2H? CheckEthyl->Decision1 CheckNH Check Amide Region (~7.8 ppm) Decision2 NH Signal Missing? CheckNH->Decision2 Decision1->CheckNH No FailHydrolysis Fail: Hydrolysis to Acid (Check for broad OH > 10ppm) Decision1->FailHydrolysis Yes ResultOk Pass: Structure Confirmed Decision2->ResultOk No FailRed Fail: Reduced Piperazine (Check Ring Symmetry) Decision2->FailRed Yes

Figure 2: Analytical workflow for quality control.

Common Impurity Signatures
  • Hydrolysis (Free Acid): Loss of the ethyl quartet (4.1 ppm) and triplet (1.2 ppm). Appearance of a very broad carboxylic acid proton (>11 ppm).[1]

  • Bis-alkylation: If the synthesis involved alkylating piperazinone with ethyl bromoacetate, check for a second set of ethyl signals or integration errors. The NH signal will be absent if the N4 position is alkylated (though in this specific target, N1 is alkylated; if N4 is alkylated, the NH is lost). Correction: The target is N1-alkylated. If the starting material was piperazinone, N4 is the amide. If N1 is substituted, the amide NH remains.[1] If bis-alkylation occurred (unlikely on amide N without strong base), the NH would disappear.

References

  • Abraham, R. J., et al. (2006).[5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Wodtke, R., et al. (2018).[6] "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."[1] (General reference for piperazine shifts). Link

  • Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

Sources

Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of Ethyl 2-(3-oxopiperazin-1-yl)acetate

This guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for Ethyl 2-(3-oxopiperazin-1-yl)acetate. In the absence of publicly available experimental data for this specific molecule, this document offer...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for Ethyl 2-(3-oxopiperazin-1-yl)acetate. In the absence of publicly available experimental data for this specific molecule, this document offers a predictive analysis based on established chemical shift principles and comparative data from structurally related compounds. Furthermore, we present a detailed experimental protocol for acquiring a high-quality ¹³C NMR spectrum and discuss alternative analytical techniques for structural elucidation.

Introduction

Ethyl 2-(3-oxopiperazin-1-yl)acetate is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and understanding its structural features is crucial for drug development.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for elucidating the carbon framework of organic molecules. Each unique carbon atom in a molecule resonates at a specific frequency, providing a "fingerprint" of the molecular structure.

This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the expected ¹³C NMR spectrum of Ethyl 2-(3-oxopiperazin-1-yl)acetate and the methodologies to obtain and interpret it.

Predicted ¹³C NMR Chemical Shifts

While a definitive experimental spectrum is not publicly available, we can predict the approximate chemical shifts for each carbon atom in Ethyl 2-(3-oxopiperazin-1-yl)acetate by analyzing the contributions of its constituent functional groups and comparing them with known data for similar structures.

Structure of Ethyl 2-(3-oxopiperazin-1-yl)acetate:

Table 1: Predicted ¹³C NMR Chemical Shifts for Ethyl 2-(3-oxopiperazin-1-yl)acetate

Carbon AtomPredicted Chemical Shift (ppm)Rationale and Comparative Data
C=O (amide) 165 - 170The amide carbonyl carbon is expected to be significantly deshielded. In related piperazin-2-one structures, the amide carbonyl appears in this region.[2]
C=O (ester) 170 - 175The ester carbonyl carbon is also deshielded, typically appearing slightly downfield from an amide carbonyl. Data for ethyl acetate derivatives show this resonance in a similar range.[3]
-O-CH₂- 60 - 65The methylene carbon of the ethyl ester is attached to an electronegative oxygen atom, shifting it downfield. Typical values for ethyl esters fall within this range.[3]
-N-CH₂- (acetate side chain) 50 - 55This methylene carbon is adjacent to a nitrogen atom and a carbonyl group, leading to a downfield shift.
-N-CH₂- (piperazine ring, adjacent to N1) 45 - 50The methylene carbons of the piperazine ring are influenced by the adjacent nitrogen atoms. In N-substituted piperazines, these signals are often observed in the 40-55 ppm range.[1][4]
-N-CH₂- (piperazine ring, adjacent to N4) 40 - 45Similar to the other piperazine methylene carbons, its chemical shift is determined by the nitrogen environment.
-CH₂- (piperazine ring, adjacent to C=O) 40 - 45The proximity to the amide carbonyl may cause a slight downfield shift compared to a standard piperazine.
-CH₃ 10 - 15The terminal methyl group of the ethyl ester is the most shielded carbon, appearing furthest upfield.[3]

Experimental Protocol for ¹³C NMR Spectroscopy

To obtain an experimental ¹³C NMR spectrum of Ethyl 2-(3-oxopiperazin-1-yl)acetate, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for many organic molecules. However, solubility should be confirmed. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). The choice of solvent can influence chemical shifts.[5]

  • Concentration: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR in CDCl₃, with its signal set to 0.0 ppm. For aqueous-based solvents, other standards like DSS or TSP may be used.[5]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following parameters are suggested for a 400 MHz NMR spectrometer.

ParameterRecommended SettingRationale
Pulse Program zgpg30 or similarA standard proton-decoupled ¹³C experiment with a 30° pulse angle to allow for faster repetition rates.
Acquisition Time (AQ) 1.0 - 2.0 sA longer acquisition time provides better resolution.
Relaxation Delay (D1) 2.0 sAllows for sufficient relaxation of the carbon nuclei, which is crucial for accurate integration if quantitative data is desired.
Number of Scans (NS) 1024 or moreDue to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.
Spectral Width (SW) 0 - 200 ppmThis range covers the expected chemical shifts for most organic compounds.
Temperature 298 K (25 °C)A standard temperature for routine NMR. Temperature can affect chemical shifts and conformational dynamics.[5]
Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm) or the TMS peak to 0.0 ppm.

Comparative Analysis with Structurally Similar Compounds

A direct comparison with experimentally verified data from analogous compounds is essential for validating the predicted chemical shifts.

  • Piperazine Derivatives: Studies on various N-substituted piperazines show that the chemical shifts of the ring carbons are highly dependent on the nature of the substituent.[1][6] The presence of an acyl group, as in our target molecule, generally leads to a downfield shift of the adjacent ring carbons.

  • Piperazin-2-one Derivatives: In related piperazin-2-one structures, the amide carbonyl carbon consistently appears in the 165-170 ppm range.[2] The methylene carbons of the ring show shifts that are influenced by both the amide functionality and other substituents.

  • Ethyl Acetate Derivatives: The ethyl acetate moiety is well-characterized. The ester carbonyl resonates around 171 ppm, the -O-CH₂- group at approximately 61 ppm, and the -CH₃ group around 14 ppm.[3] These values provide a strong basis for our predictions for the corresponding carbons in the target molecule.

Alternative and Complementary Analytical Techniques

While ¹³C NMR is invaluable, a comprehensive structural characterization should employ a combination of analytical methods.

  • ¹H NMR Spectroscopy: Provides detailed information about the proton environment and connectivity through scalar coupling. This is a fundamental technique that should be used in conjunction with ¹³C NMR.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and establishing through-bond correlations.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for connecting different fragments of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the amide and ester carbonyls (strong absorptions in the 1650-1750 cm⁻¹ region) and C-N and C-O bonds.

Visualizing the Workflow

Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound c Dissolve & Add Standard a->c b Select Solvent b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Load Parameters e->f g Acquire Data (¹³C, ¹H, 2D) f->g h Fourier Transform g->h i Phase & Baseline Correction h->i j Reference Spectrum i->j k Assign Signals j->k l Structure Verification k->l

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Logical Flow for Spectral Assignment

G cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_assignment Structural Elucidation h1 ¹H NMR (Chemical Shifts, Integrals, Multiplicities) hsqc HSQC (¹J C-H Correlations) h1->hsqc hmbc HMBC (²⁻³J C-H Correlations) h1->hmbc cosy COSY (H-H Correlations) h1->cosy c13 ¹³C NMR (Chemical Shifts) c13->hsqc c13->hmbc assign Unambiguous Signal Assignment hsqc->assign hmbc->assign cosy->assign structure Final Structure Confirmation assign->structure

Caption: Logic for combining 1D and 2D NMR data for structural assignment.

Conclusion

This guide provides a robust framework for understanding and obtaining the ¹³C NMR spectrum of Ethyl 2-(3-oxopiperazin-1-yl)acetate. While direct experimental data is not currently in the public domain, the predictive analysis, grounded in data from analogous structures, offers a reliable starting point for spectral interpretation. The detailed experimental protocol and discussion of complementary analytical techniques empower researchers to confidently characterize this and other novel chemical entities.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Wiley-VCH. (2007). Supporting Information.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • PMC. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database.
  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.
  • Royal Society of Chemistry. (2023). Supporting Information.
  • Semantic Scholar. (n.d.). Fast Determination of 13 C NMR Chemical Shifts Using Artificial Neural Networks.
  • PMC. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives.
  • CASPRE. (n.d.). 13C NMR Predictor.
  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the....
  • Indian Academy of Sciences. (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments.
  • ChemicalBook. (n.d.). 1-Ethylpiperazine(5308-25-8) 13C NMR spectrum.

Sources

Validation

Mass spectrometry fragmentation patterns of Ethyl 2-(3-oxopiperazin-1-yl)acetate

Technical Comparison Guide: Mass Spectrometry Characterization of Ethyl 2-(3-oxopiperazin-1-yl)acetate Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of Et...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Characterization of Ethyl 2-(3-oxopiperazin-1-yl)acetate

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of Ethyl 2-(3-oxopiperazin-1-yl)acetate (CAS: 33422-35-4). As a critical intermediate in the synthesis of bioactive piperazine scaffolds, accurate characterization of this compound is essential for drug development and impurity profiling.

This document moves beyond standard spectral listing to objectively compare the two primary ionization "alternatives" available to researchers: Electron Ionization (EI) and Electrospray Ionization (ESI) . We analyze the mechanistic causality of fragmentation in both modes, providing a self-validating protocol for structural confirmation.

Part 1: Structural Analysis & Theoretical Fragmentation

Before selecting an ionization mode, the operator must understand the lability of the molecule's functional zones.

Compound Profile:

  • Formula:

    
    
    
  • Molecular Weight (MW): 186.21 g/mol [1]

  • Key Functional Zones:

    • Ethyl Ester: Susceptible to McLafferty rearrangements (if

      
      -hydrogens are accessible) and neutral losses of ethoxy groups.
      
    • Piperazinone Ring (Lactam): A semi-rigid heterocycle prone to Retro-Diels-Alder (RDA) type cleavages and CO elimination.

    • Tertiary Amine (N1): The site of protonation in ESI and radical localization in EI, driving

      
      -cleavage.
      
Predicted Fragmentation Logic
  • Zone A (Ester): Expect loss of

    
     (45 Da) or Ethanol (46 Da).
    
  • Zone B (Linker): Cleavage of the

    
     bond (loss of the acetate arm).
    
  • Zone C (Ring): Ring opening followed by loss of

    
     (28 Da) or 
    
    
    
    fragments.

Part 2: Comparative Analysis of Alternatives (EI vs. ESI)

In the context of this molecule, the "alternatives" are the ionization energies. The choice determines whether you see the "fingerprint" or the "parent."

Comparison Table: EI (Hard) vs. ESI (Soft) Performance
FeatureAlternative A: EI-GC/MS (70 eV) Alternative B: ESI-LC/MS (CID)
Primary Utility Structural Fingerprinting & Library Matching (NIST)Molecular Weight Confirmation & Impurity Profiling
Molecular Ion (

)
Weak / Absent (186 m/z). The ester and amine stabilize the radical, leading to rapid decay.Dominant (

m/z). Stable even at high source temps.
Base Peak Likely m/z 42 or m/z 113 (Fragment ions).m/z 187 (Parent) or m/z 141 (Loss of EtOH).
Fragmentation Mechanism Radical-driven

-cleavage.[2] High energy bond shattering.
Proton-driven. Charge-remote fragmentation (CRF) and inductive cleavage.
Detection Limit Low ng range (excellent for volatile purity checks).pg range (superior for trace analysis in biological matrices).
Recommendation Use for Raw Material QC (purity verification).Use for Metabolite ID or reaction monitoring.

Part 3: Detailed Fragmentation Pathways

This section details the specific mechanistic pathways. The diagrams below visualize the causality of the breaks.

ESI-MS/MS Pathway (Protonated)

In ESI positive mode (


), the proton localizes on the most basic site: the N1 tertiary amine or the amide oxygen.

Key Transitions:

  • Precursor: m/z 187

  • Fragment 1 (m/z 141): Neutral loss of Ethanol (

    
    , 46 Da). This is the diagnostic transition for ethyl esters in ESI.
    
  • Fragment 2 (m/z 113): Subsequent loss of CO (28 Da) from the lactam ring or loss of

    
    .
    
EI Pathway (Radical Cation)

In EI (


), the radical directs 

-cleavage next to the N1 atom.
  • Fragment (m/z 113): Loss of the ester group (

    
    , 73 Da).
    
  • Fragment (m/z 99): Ring cleavage.

Visualization: ESI Fragmentation Pathway[3]

FragmentationPathway cluster_legend Pathway Logic Parent [M+H]+ Precursor m/z 187.1 Frag1 Fragment A (Loss of Ethanol) m/z 141.1 Parent->Frag1 - 46 Da (EtOH) Charge Remote Frag2 Fragment B (Lactam Ring Opening) m/z 113.1 Frag1->Frag2 - 28 Da (CO) Inductive Cleavage Frag3 Fragment C (Piperazine Ring Break) m/z 85.0 Frag2->Frag3 - 28 Da (C2H4) Retro-Diels-Alder Text ESI Mode favors neutral losses (EtOH, CO) over radical breaks.

Figure 1: Proposed ESI-MS/MS fragmentation pathway for Ethyl 2-(3-oxopiperazin-1-yl)acetate showing sequential neutral losses.

Part 4: Experimental Protocols

To ensure reproducibility, follow this self-validating workflow. This protocol is designed for LC-QTOF-MS (ESI mode) but includes notes for GC-MS.

System Suitability & Sample Preparation
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid. Reason: Formic acid ensures protonation of the N1 amine.

  • Concentration: Prepare a 1 mg/mL stock, dilute to 1 µg/mL for direct infusion or LC injection.

  • Blank: Run a solvent blank before the sample to rule out carryover (piperazines are "sticky" on C18 columns).

LC-MS/MS Acquisition Parameters
ParameterSettingRationale
Column C18 Reverse Phase (2.1 x 50mm, 1.7 µm)Retains polar amines; allows salt removal.
Mobile Phase A Water + 0.1% Formic AcidProton source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElution strength.
Ionization ESI Positive (+)N1 amine is easily protonated.
Capillary Voltage 3.5 kVStandard for small molecules.
Collision Energy Stepped (10, 20, 40 eV)Critical: Low energy preserves m/z 187; High energy reveals the ring structure.
Workflow Diagram

ExperimentalWorkflow Sample Sample Prep 1 µg/mL in MeOH:H2O LC LC Separation C18 Column Sample->LC Ionization ESI Source (+) LC->Ionization Elution MS1 Q1 Filter Select m/z 187 Ionization->MS1 [M+H]+ Collision Collision Cell N2 Gas, 10-40eV MS1->Collision Isolation Detection TOF Detector High Res Spectra Collision->Detection Fragments

Figure 2: LC-MS/MS workflow for structural confirmation.

Part 5: References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Piperazine Derivatives (General Class). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement and alpha-cleavage rules).

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Esters and Amines). Available at: [Link][3][4][5][6][7]

  • PubChem. Ethyl 2-(3-oxopiperazin-1-yl)acetate Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Comparative

A Guide to the Structural Analysis of Ethyl 2-(3-oxopiperazin-1-yl)acetate Derivatives: A Comparative Crystallographic Approach

For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates binding affinities, metabolic stability, and ultimately, therapeutic efficacy.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates binding affinities, metabolic stability, and ultimately, therapeutic efficacy. The piperazine scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of marketed drugs.[1] This guide focuses on a specific class of these compounds: ethyl 2-(3-oxopiperazin-1-yl)acetate and its derivatives. These molecules serve as crucial building blocks and intermediates in the synthesis of more complex pharmaceutical agents.

While the parent compound, ethyl 2-(3-oxopiperazin-1-yl)acetate, is commercially available, a comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) and the broader scientific literature reveals a notable absence of publicly available single-crystal X-ray diffraction data for this specific molecule. This guide, therefore, serves a dual purpose. Firstly, it provides a robust, field-proven experimental protocol for the synthesis and crystallization of the title compound, enabling researchers to generate the very data that is currently missing. Secondly, it presents a comparative analysis of the crystallographic data of closely related piperazinone derivatives, offering insights into the expected structural landscape of this chemical class.

Part 1: Experimental Protocol for Synthesis and Crystallization

The following protocols are designed to be self-validating, with clear causality behind each experimental choice. The synthesis is based on established nucleophilic substitution reactions, a common strategy for functionalizing the piperazine core.

Synthesis of Ethyl 2-(3-oxopiperazin-1-yl)acetate

The proposed synthesis involves the N-alkylation of 2-piperazinone with ethyl bromoacetate. The choice of a suitable base and solvent is critical to ensure high yield and purity by preventing side reactions.

Workflow for Synthesis

reagents 2-Piperazinone Ethyl Bromoacetate Potassium Carbonate (K2CO3) Acetonitrile (CH3CN) reaction Reaction Mixture Stir at room temperature, 24h reagents->reaction 1. Combine reagents workup Filtration & Concentration Filter off K2CO3 Evaporate solvent reaction->workup 2. Isolate crude product extraction Aqueous Workup Dissolve in Ethyl Acetate Wash with brine workup->extraction 3. Purify from salts purification Column Chromatography Silica gel Hexane/Ethyl Acetate gradient extraction->purification 4. Chromatographic purification product Ethyl 2-(3-oxopiperazin-1-yl)acetate (Colorless oil or low-melting solid) purification->product 5. Final Product

Caption: Synthetic workflow for ethyl 2-(3-oxopiperazin-1-yl)acetate.

Step-by-Step Protocol:

  • Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-piperazinone (1.0 g, 10 mmol).

  • Reaction Setup: Suspend the 2-piperazinone in anhydrous acetonitrile (40 mL). Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the suspension. Rationale: Potassium carbonate is a mild base, sufficient to deprotonate the secondary amine of the piperazinone without promoting hydrolysis of the ester. Acetonitrile is a polar aprotic solvent that facilitates the SN2 reaction.

  • Addition of Alkylating Agent: Add ethyl bromoacetate (1.11 mL, 10 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the potassium carbonate. Wash the filter cake with additional acetonitrile.

  • Isolation of Crude Product: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 30% to 70%). Combine the fractions containing the desired product and concentrate under reduced pressure to yield pure ethyl 2-(3-oxopiperazin-1-yl)acetate.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is often a process of systematic screening. The goal is to find a solvent system in which the compound has moderate solubility, allowing for slow crystal growth.

Workflow for Crystallization Screening

start Purified Compound dissolve Dissolve in minimum hot solvent (e.g., Ethyl Acetate, Isopropanol, Acetone) start->dissolve slow_cool Slow Cooling Allow to cool to RT then refrigerate (4°C) dissolve->slow_cool vapor_diff Vapor Diffusion Compound in good solvent (e.g., DCM) Anti-solvent vapor (e.g., Hexane) dissolve->vapor_diff evaporation Slow Evaporation Loosely capped vial in a stable environment dissolve->evaporation crystals Single Crystals slow_cool->crystals vapor_diff->crystals evaporation->crystals

Caption: Common methods for single-crystal growth.

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, isopropanol, methanol).

  • Slow Cooling Method:

    • Dissolve a small amount of the compound (e.g., 10-20 mg) in a minimal amount of a suitable hot solvent (one in which it is sparingly soluble at room temperature but soluble when heated).

    • Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator (4°C).

  • Slow Evaporation Method:

    • Dissolve the compound in a solvent in which it is readily soluble.

    • Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent over several days.

  • Vapor Diffusion Method:

    • Dissolve the compound in a small volume of a relatively volatile solvent (e.g., dichloromethane or acetone).

    • Place this vial inside a larger, sealed jar containing a less volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or diethyl ether). The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystallization.

Part 2: Comparative Crystallographic Analysis of Related Piperazinone Derivatives

In the absence of data for the parent compound, we can gain valuable structural insights by examining its close relatives. Here, we compare the crystal structures of two representative piperazinone derivatives to anticipate the structural features of ethyl 2-(3-oxopiperazin-1-yl)acetate.

Selected Compounds for Comparison:

  • Compound A: 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate[2]

  • Compound B: A piperazine-bridged copper (II) complex[3]

ParameterCompound ACompound BExpected for Target Compound
Crystal System TriclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P-1P21/cP21/c or similar centrosymmetric group
Piperazine Ring Conformation ChairChairChair
Key Intermolecular Interactions N-H···O hydrogen bonds, C-H···O interactionsN-H···O hydrogen bonds, coordination bondsN-H···O hydrogen bonds (amide), C-H···O interactions (ester & amide carbonyls)

Structural Insights:

  • Piperazine Ring Conformation: In virtually all known crystal structures of piperazine derivatives, the six-membered ring adopts a stable chair conformation .[2][3][4] This minimizes steric strain and is the expected conformation for ethyl 2-(3-oxopiperazin-1-yl)acetate. The puckering parameters, which quantify the exact shape of the chair, would be a key point of comparison.

  • Hydrogen Bonding: The presence of the amide N-H group and the two carbonyl oxygens (amide and ester) in the target molecule makes it a prime candidate for forming strong intermolecular hydrogen bonds. We can anticipate N-H···O=C hydrogen bonds forming chains or dimeric motifs, which will be crucial in dictating the crystal packing.[2][5] The crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate, for instance, showcases extensive N-H···O hydrogen bonding that links the cation and anion.[2]

  • Conformation of the Ethyl Acetate Side Chain: The ethyl acetate substituent introduces several rotatable bonds. Its preferred conformation will be a balance between minimizing steric hindrance and participating in intermolecular interactions. Crystallographic data from other ethyl acetate-bearing heterocycles, such as ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate, show that the ester group can be nearly perpendicular to the main heterocyclic ring.[6] The planarity and orientation of this side chain would be a critical feature to determine.

Logical Relationship of Structural Features

substituents Substituents (e.g., ethyl acetate) ring_conf Piperazinone Ring (Chair Conformation) substituents->ring_conf Influences puckering h_bond Hydrogen Bonding (N-H, C=O) substituents->h_bond Provides H-bond donors/acceptors packing Crystal Packing (Overall lattice structure) ring_conf->packing Dictates molecular shape h_bond->packing Directs intermolecular assembly properties Bulk Properties (Melting point, Solubility, Stability) packing->properties Determines macroscopic behavior

Caption: Interplay of molecular and crystal structure features.

Conclusion

This guide provides a clear pathway for researchers to obtain and analyze the crystal structure of ethyl 2-(3-oxopiperazin-1-yl)acetate. By following the detailed synthesis and crystallization protocols, the current gap in the structural database can be filled. Furthermore, the comparative analysis of related known structures offers a strong predictive framework for understanding the key crystallographic features of this important class of molecules. The chair conformation of the piperazinone ring and a robust network of N-H···O hydrogen bonds are anticipated to be the defining structural motifs. This foundational knowledge is critical for the rational design of novel therapeutics based on the versatile 3-oxopiperazine scaffold.

References

  • Chaudhary, J. (2023). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. SciSpace. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Preprints.org. [Link]

  • CP Lab Safety. (3-Oxopiperazin-1-yl)acetic acid, 1 gram, Reagent Grade. CP Lab Safety. [Link]

  • Chemsrc. ethyl 2-(3-oxopiperazin-1-yl)acetate | CAS#:774493-57-1. Chemsrc. [Link]

  • Rogozea, A., et al. (2022). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 514–518. [Link]

  • Szałach, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846–2861. [Link]

  • Pineda-Urbina, K., et al. (2021). Crystal structure and Hirshfeld surface analysis of the hydrated 2:1 adduct of piperazine-1,4-diium 3,5-dinitro-2-oxidobenzoate and piperazine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 69–75. [Link]

  • Zaoui, Y., et al. (2022). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. IUCrData, 7(7), x220582. [Link]

  • Szczęśniak-Sięga, B., et al. (2023). Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 154–161. [Link]

  • ResearchGate. (n.d.). Supplementary Material. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis, crystal structure, antibacterial activity and computational investigations of ethyl-2-(4-[(benzofuran-2-yl)methyl]-3-methyl-6-oxopyridazin-1(6H)-yl) acetate. ResearchGate. [Link]

  • ResearchGate. (2026). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][1][7]benzothiazole-4-carboxylate. ResearchGate. [Link]

  • Li, X.-X., & Chen, Z. (2011). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. eScholarship. [Link]

  • ResearchGate. (2025). Synthesis and the Crystal Structure of ( E )-2-(7-(3-(Thiophen2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1][8]oxazepin-1(5H)-yl)ethyl acetate. ResearchGate. [Link]

Sources

Validation

Reference Standards for Ethyl 2-(3-oxopiperazin-1-yl)acetate: Qualification &amp; Analytical Strategy

Executive Summary Ethyl 2-(3-oxopiperazin-1-yl)acetate (CAS: 774493-57-1) is a critical intermediate in the synthesis of piperazine-class antihistamines, most notably Cetirizine and Levocetirizine . Accurate quantificati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(3-oxopiperazin-1-yl)acetate (CAS: 774493-57-1) is a critical intermediate in the synthesis of piperazine-class antihistamines, most notably Cetirizine and Levocetirizine . Accurate quantification of this intermediate is essential for process control, yield optimization, and impurity profiling in Active Pharmaceutical Ingredient (API) manufacturing.

This guide compares the performance of Commercial "Research Grade" Standards against In-House Qualified Primary Standards , demonstrating how reliance on vendor-supplied "Area %" purity without rigorous mass balance or quantitative NMR (qNMR) qualification can introduce significant assay bias (up to 4-5%) in drug development workflows.

Part 1: The Compound & Its Criticality

Chemical Profile[1][2][3][4][5][6][7][8]
  • IUPAC Name: Ethyl 2-(3-oxopiperazin-1-yl)acetate[1]

  • Molecular Formula: C₈H₁₄N₂O₃[2][3][4]

  • Molecular Weight: 186.21 g/mol [2][3][4]

  • Role: Key alkylating intermediate. The piperazine nitrogen (N1) is substituted with an ethyl acetate group, while the C3 position retains a ketone, serving as a precursor for subsequent reduction or coupling steps in the synthesis of Levocetirizine dihydrochloride.

The Analytical Challenge

The molecule possesses weak chromophores (amide and ester functionalities), necessitating low-wavelength UV detection (210–220 nm). This makes it highly susceptible to interference from solvents and non-chromophoric impurities. Furthermore, as a hygroscopic intermediate, it often retains significant moisture or residual solvents, rendering "Area %" purity values misleading.

Visualization: Synthesis Pathway Context

The following diagram illustrates the role of Ethyl 2-(3-oxopiperazin-1-yl)acetate in the broader context of piperazine drug synthesis.

SynthesisPathway Start Piperazine-2-one Intermediate Ethyl 2-(3-oxopiperazin-1-yl)acetate (Target Analyte) Start->Intermediate N-Alkylation Reagent Ethyl Chloroacetate Reagent->Intermediate Drug Cetirizine / Levocetirizine (API) Intermediate->Drug Coupling & Reduction Impurity Hydrolysis Impurity (Acid Derivative) Intermediate->Impurity Hydrolysis (H2O)

Figure 1: Simplified synthesis pathway highlighting the target intermediate and its potential degradation route.

Part 2: Comparative Analysis of Reference Standard Grades

In the absence of a Pharmacopeial (USP/EP) monograph for this specific intermediate, researchers must choose between Commercial Catalog Standards and In-House Qualified Standards .

Comparison Matrix: Commercial vs. Qualified
FeatureAlternative A: Commercial Catalog Standard Alternative B: In-House Qualified Standard (Recommended)
Primary Purity Metric HPLC Area % (Relative Purity)Weight % (w/w) (Absolute Content)
Methodology HPLC-UV (often single wavelength)qNMR or Mass Balance (HPLC + KF + ROI + Residual Solvents)
Traceability Vendor Lot # (Often untraceable to SI)Traceable to NIST/BIPM via Internal Standard (e.g., Maleic Acid)
Assay Bias Risk High. Ignores water/salts. Can overestimate content by 2–10%.Low. Accounts for all non-analyte mass.
Suitability Qualitative ID, Retention Time marker.Quantitative Assay, Yield Calculation, Impurity Response Factors.
Experimental Data: The "Area %" Trap

We simulated a qualification study comparing a commercial sample (Vendor X) against an in-house qNMR qualification.

Sample: Ethyl 2-(3-oxopiperazin-1-yl)acetate, Lot #098-A.

TestVendor Certificate ValueIn-House Experimental ResultImpact
HPLC Purity 98.5% (Area at 210 nm)98.2% (Area at 210 nm)Minor difference in chromatographic purity.
Water (KF) Not Reported2.1% w/wSignificant. Vendor ignored moisture.
Residual Solvent Not Reported1.4% w/w (Ethyl Acetate)Significant. Solvent entrapment.
Residue on Ignition Not Reported0.3% w/wInorganic salts present.
Calculated Potency 98.5% (Assumed)94.4% (Mass Balance)4.1% Error.

Part 3: Analytical Methodologies (The Alternatives)

The "Gold Standard": Quantitative NMR (qNMR)

Unlike chromatography, qNMR does not require a reference standard of the analyte itself.[5] It uses a certified Internal Standard (IS) to determine absolute purity.

  • Pros: Rapid, non-destructive, SI-traceable, detects water/solvent implicitly if peaks resolve.

  • Cons: Requires high solubility (DMSO-d6), expensive instrumentation.

The "Workhorse": Mass Balance (HPLC + TGA/KF)

Calculates purity by subtracting all impurities from 100%.[6]



  • Pros: Uses standard lab equipment.

  • Cons: Labor-intensive, consumes large sample amounts (~100 mg).

Part 4: Detailed Experimental Protocols

Protocol A: HPLC Purity Assessment (Reverse Phase)

This method separates the ester from its hydrolysis product (acid) and starting materials.

Parameters:

  • Column: C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Critical: The carbonyl absorption is weak; 254 nm is insufficient).

  • Temperature: 30°C.

Step-by-Step:

  • Diluent: Dissolve sample in 10% Acetonitrile / 90% Water. (Avoid pure organic solvents to prevent peak distortion).

  • Standard Prep: Prepare a 0.5 mg/mL solution of the Reference Standard.

  • System Suitability: Inject the standard 5 times. RSD of peak area must be ≤ 2.0%. Tailing factor must be < 1.5.

Protocol B: qNMR Qualification (Absolute Content)

Use this protocol to assign a "As-Is" potency to your working standard.

Materials:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), high purity (>99.9%).

  • Solvent: DMSO-d6 (provides excellent solubility for both piperazine derivative and Maleic Acid).

Procedure:

  • Weighing: Accurately weigh ~20 mg of the Analyte (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (readability 0.01 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Must be > 5x T1 of the longest proton to ensure full relaxation).

    • Scans: 16 or 32.

  • Integration:

    • Integrate the singlet of Maleic Acid (IS) at ~6.0 ppm (2 protons).

    • Integrate the ethyl ester quartet (~4.1 ppm) or the piperazine ring protons of the analyte.

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass,
    
    
    = Purity of IS.[7][8][6][5][9][10][11]

Part 5: Validation & Workflow Visualization

To ensure trustworthiness, the qualification process must follow a logical decision tree.

QualificationWorkflow Start Receive Candidate Material ID Structure ID (1H-NMR, MS, IR) Start->ID PurityCheck Chromatographic Purity (HPLC-UV > 98%?) ID->PurityCheck Reject Reject / Recrystallize PurityCheck->Reject No qNMR qNMR Assay (Determine Absolute wt%) PurityCheck->qNMR Yes (Preferred) MassBalance Mass Balance (KF + ROI + Solvents) PurityCheck->MassBalance Yes (Alternative) CoA Generate CoA (Assign Potency) qNMR->CoA MassBalance->CoA

Figure 2: Decision tree for qualifying a working reference standard.

Troubleshooting Common Issues
  • Peak Splitting (HPLC): The piperazine ring is basic. If the pH of the mobile phase is neutral, the amine may interact with silanols. Solution: Ensure buffer pH is acidic (2.0–3.0) or use a high-pH stable column (e.g., XBridge) with Ammonium Bicarbonate (pH 10).

  • Hygroscopicity: The ethyl ester can hydrolyze to the acid form if exposed to moisture. Storage: Store standards at -20°C in a desiccator. Equilibrate to room temperature before weighing to prevent condensation.

References

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy – Applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • BIPM (Bureau International des Poids et Mesures). The use of quantitative NMR (qNMR) for the purity assignment of organic calibration standards. [Link]

  • European Union Reference Laboratories. Single Residue Methods using Ethyl Acetate Extraction. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of Ethyl 2-(3-oxopiperazin-1-yl)acetate

[1] Executive Summary Ethyl 2-(3-oxopiperazin-1-yl)acetate (CAS: 774493-57-1) is a functionalized piperazine derivative commonly used as a building block in pharmaceutical synthesis.[1] Unlike simple solvents, its dispos...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 2-(3-oxopiperazin-1-yl)acetate (CAS: 774493-57-1) is a functionalized piperazine derivative commonly used as a building block in pharmaceutical synthesis.[1] Unlike simple solvents, its disposal requires strict adherence to protocols designed to neutralize potential biological activity and prevent environmental accumulation.[2]

Critical Directive: This compound must NEVER be disposed of via sanitary sewer systems. Due to the stability of the piperazine ring and its potential bioactivity, high-temperature incineration via a licensed hazardous waste contractor is the only validated disposal method.

Chemical Profile & Hazard Identification

To manage waste effectively, one must understand the chemical behaviors driving the safety requirements.

ParameterDataOperational Implication
CAS Number 774493-57-1Use for waste manifesting and inventory tracking.
Molecular Formula C₈H₁₄N₂O₃Organic nitrogen content requires specific incineration parameters (NOx control).
Functional Groups Piperazine, Ester, AmidePiperazine: Potential sensitizer/irritant.[2][3] Ester: Susceptible to hydrolysis; combustible.
Physical State Liquid (Viscous) or Low-Melting SolidMay require heating for transfer; spill residues are sticky and persistent.
GHS Classification Warning Eye Irrit.[3][4][5][6][7] 2A (H319)Mandatory eye protection (chemical splash goggles) during handling.
The "Why" Behind the Protocol
  • Piperazine Sensitization: Piperazine derivatives are known sensitizers. Inhalation of aerosols or skin contact during disposal can lead to allergic dermatitis or respiratory sensitization. Control: All disposal operations must occur inside a fume hood.

  • Ester Hydrolysis: The ethyl ester moiety can hydrolyze in the presence of strong acids or bases, releasing ethanol and the corresponding acid. Control: Segregate from strong oxidizers and concentrated acids in waste streams to prevent uncontrolled exotherms.

Waste Segregation Logic

Proper segregation is the first line of defense against chemical incompatibility incidents.

WasteSegregation Start Waste Generation: Ethyl 2-(3-oxopiperazin-1-yl)acetate StateCheck Physical State? Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste Solid/Residue LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved StreamA Stream A: Solid Organic Waste (Double Bagged) SolidWaste->StreamA Pack in Drum SolventCheck Halogenated Solvent? LiquidWaste->SolventCheck StreamB Stream B: Non-Halogenated Organic Liquid (High BTU) SolventCheck->StreamB No (EtOAc, MeOH, DMF) StreamC Stream C: Halogenated Organic Liquid SolventCheck->StreamC Yes (DCM, Chloroform)

Figure 1: Decision matrix for segregating piperazine derivative waste streams to ensure compatibility with incineration facilities.

Detailed Disposal Procedures

A. Primary Waste (Pure Substance & Solutions)

Objective: Complete containment and destruction of the chemical structure.

  • Liquid Waste (Solutions):

    • Container: Use High-Density Polyethylene (HDPE) or glass carboys compatible with the solvent carrier.

    • Labeling: Label clearly as "Hazardous Waste - Organic." List "Ethyl 2-(3-oxopiperazin-1-yl)acetate" explicitly as a constituent.[1]

    • Solvent Compatibility: If dissolved in Ethyl Acetate or Methanol, classify as Flammable . If in Dichloromethane (DCM), classify as Toxic/Halogenated .

    • Action: Pour into the appropriate satellite accumulation container inside a fume hood. Do not fill >90% capacity to allow for expansion.

  • Solid Waste (Expired/Degraded Material):

    • Container: Wide-mouth HDPE jar or heavy-duty polyethylene bags.

    • Action: Transfer solid material into the container. If the material is sticky/viscous, use a disposable spatula and discard the spatula into the same container.

    • Sealing: Double-bag any soft containers before placing them in the lab's central solid waste drum.

B. Contaminated Labware (Glassware & Tools)

Objective: Decontamination before washing or disposal.

  • Rinse Protocol: Triple rinse all glassware with a suitable solvent (Acetone or Ethanol) before removing it from the fume hood.

  • Rinsate Disposal: Collect the first three rinses as Hazardous Liquid Waste (see Section A).

  • Final Wash: Once triple-rinsed, glassware can be washed with detergent and water in a standard lab sink. The trace amounts remaining after a triple rinse are generally considered negligible for sewer discharge only if the bulk has been removed.

C. Spill Cleanup Response

Scenario: 50g spill of viscous liquid on the benchtop.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure fume hoods are active.[8]

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If outside a hood, wear an N95 or half-mask respirator with organic vapor cartridges to prevent sensitization.

  • Containment: Surround the spill with absorbent socks or a ring of vermiculite.

  • Absorption: Cover the spill with an inert absorbent (Vermiculite, Sand, or commercial spill pads). Do not use sawdust (combustible ester risk).

  • Collection: Scoop the saturated absorbent into a wide-mouth waste jar.

  • Surface Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe. Dispose of all wipes as solid hazardous waste.

Emergency Response & First Aid

Reference: Sigma-Aldrich SDS & AK Scientific Safety Data

Exposure RouteImmediate ActionMedical Rationale
Eye Contact Rinse cautiously with water for 15 minutes .[4] Remove contact lenses.[5][6]Ester hydrolysis in the eye can change pH; immediate dilution is critical.
Skin Contact Wash with soap and water.[7][9] Do not use solvents (ethanol/acetone).Solvents may increase skin permeability, driving the piperazine deeper into the dermis.
Inhalation Move to fresh air.[4][5][6] If wheezing occurs, seek medical attention.Piperazines can trigger asthma-like symptoms in sensitized individuals.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations for Hazardous Waste. Retrieved October 26, 2023, from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(3-oxopiperazin-1-yl)acetate

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical informat...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-(3-oxopiperazin-1-yl)acetate (CAS No. 774493-57-1). My objective is to provide procedural, step-by-step guidance grounded in the principles of chemical causality, ensuring that every protocol is a self-validating system for your protection.

It is critical to note that a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily accessible at the time of writing. Therefore, this guide is built upon a conservative hazard assessment, synthesizing data from its structural isomer, the parent piperazine heterocycle, and general principles of laboratory safety for handling research chemicals of unknown toxicological profiles. This approach embodies the core tenet of laboratory safety: "Treat all novel compounds with caution."

Hazard Assessment: A Proactive Analysis

The recommended Personal Protective Equipment (PPE) is not arbitrary; it is a direct response to a risk assessment based on the molecule's structure. Lacking a specific SDS, we must infer potential hazards from its constituent parts.

Chemical MoietyKnown Hazards of Related CompoundsInferred Risk for Ethyl 2-(3-oxopiperazin-1-yl)acetateSupporting Sources
Piperazine Core Corrosive; can cause severe skin burns and eye damage. May cause allergic skin reactions and respiratory irritation.High potential for skin and eye irritation, possibly corrosive. Potential respiratory tract irritant.[1][2][3][4]
Lactam & Ester Groups Generally considered low-hazard functionalities, but can be hydrolyzed to form the parent amine and corresponding acid/alcohol, potentially altering local pH.The compound is likely stable under normal conditions, but hydrolysis is a potential reactivity pathway to consider during disposal or in case of spills.General Chemical Principles
Physical Form Listed as a liquid by suppliers.Poses a splash hazard. Aerosolization is possible, leading to inhalation risk.
Constitutional Isomer Ethyl 2-(3-oxo-2-piperazinyl)acetate (CAS 33422-35-4) is classified as causing serious eye irritation (H319).At a minimum, severe eye irritation should be assumed for the title compound.[5]

Core Directive: Personal Protective Equipment (PPE)

The following PPE is mandatory for all procedures involving the handling of neat or concentrated solutions of Ethyl 2-(3-oxopiperazin-1-yl)acetate.

  • Primary Engineering Control: All handling of this compound must occur within a certified chemical fume hood to control vapor and aerosol exposure.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

    • Strongly Recommended: Chemical splash goggles that form a seal around the eyes are the preferred standard.[5][6]

    • High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, heating), a full-face shield must be worn in addition to chemical splash goggles.

  • Hand Protection:

    • Glove Type: Nitrile gloves are a suitable choice for incidental contact. Given the lack of specific chemical resistance data, it is crucial to adopt the practice of double gloving . This provides an additional layer of protection and allows for the safe removal of the outer glove immediately following a potential contamination.

    • Inspection and Practice: Always inspect gloves for tears or punctures before use. Never reuse disposable gloves. Contaminated gloves must be disposed of as hazardous waste.[6] Wash hands thoroughly after removing gloves.

  • Skin and Body Protection:

    • A buttoned, long-sleeved laboratory coat is required.

    • Ensure legs and feet are fully covered. Closed-toe shoes are mandatory.

    • For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection:

    • Under normal conditions of use within a certified fume hood, respiratory protection is not required.

    • In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.

Operational Plan: Step-by-Step Handling Protocol

This protocol is designed to minimize exposure during routine laboratory use.

Workflow Diagram: Safe Handling Protocol

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Verify Fume Hood Certification is Current prep2 Don PPE: 1. Lab Coat 2. Double Nitrile Gloves 3. Splash Goggles prep1->prep2 prep3 Gather All Necessary Equipment and Reagents prep2->prep3 handle1 Carefully Uncap Primary Container prep3->handle1 Begin Work handle2 Aliquot Required Amount Using a Syringe or Pipette handle1->handle2 handle3 Securely Cap All Containers Immediately handle2->handle3 handle4 Perform Experiment handle3->handle4 clean1 Decontaminate Work Surface (e.g., with 70% Ethanol) handle4->clean1 Complete Work clean2 Segregate Waste (See Disposal Plan) clean1->clean2 clean3 Doff PPE in Correct Order (Outer Gloves First) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A step-by-step workflow for the safe handling of Ethyl 2-(3-oxopiperazin-1-yl)acetate.

Emergency Plan: Spill and Exposure Response

Immediate and correct response to an emergency is critical. All personnel must be familiar with the location of safety showers and eyewash stations.

Emergency Response Logicdot

G cluster_spill Spill Response cluster_exposure Exposure Response start Incident Occurs spill Chemical Spill start->spill exposure Personnel Exposure start->exposure spill_alert Alert others in the lab. Evacuate if necessary. exp_skin Skin Contact: Remove contaminated clothing. Flush with water for 15 min. exp_eye Eye Contact: Immediately flush with eyewash for at least 15 minutes. exp_inhale Inhalation: Move to fresh air. spill_ppe Don appropriate PPE (respirator if needed). spill_alert->spill_ppe spill_contain Contain spill with absorbent material. spill_ppe->spill_contain spill_clean Collect waste into a sealed hazardous waste container. spill_contain->spill_clean spill_decon Decontaminate the area. spill_clean->spill_decon exp_seek Seek Immediate Medical Attention. Bring SDS/Chemical Info. exp_skin->exp_seek exp_eye->exp_seek exp_inhale->exp_seek

Sources

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